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  • Product: 2-fluoro-3-methyl-4-nitrophenol
  • CAS: 954414-26-7

Core Science & Biosynthesis

Foundational

2-fluoro-3-methyl-4-nitrophenol CAS 954414-26-7 properties

The following technical guide details the physicochemical properties, synthetic accessibility, and application logic for 2-Fluoro-3-methyl-4-nitrophenol (CAS 954414-26-7).[1] This guide is structured for medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic accessibility, and application logic for 2-Fluoro-3-methyl-4-nitrophenol (CAS 954414-26-7).[1]

This guide is structured for medicinal chemists and process engineers, moving beyond basic catalog data to explore the compound's utility as a regiospecific scaffold in kinase inhibitor design and heterocycle synthesis.[2]

CAS: 954414-26-7 | Formula: C₇H₆FNO₃ | M.W.: 171.13 g/mol [1][2]

Executive Summary & Structural Logic

2-Fluoro-3-methyl-4-nitrophenol is a highly functionalized benzene scaffold characterized by a "push-pull" electronic system.[1] It serves as a critical building block for Rho-associated protein kinase (ROCK) inhibitors and other small-molecule therapeutics requiring precise steric and electronic tuning.[1]

The "Fluorine Effect" in this Scaffold

Unlike non-fluorinated analogues, the fluorine atom at the C2 position (ortho to the hydroxyl) serves three distinct medicinal chemistry functions:

  • pKa Modulation: Through inductive electron withdrawal (-I effect), the fluorine lowers the pKa of the phenolic hydroxyl (estimated ~6.8–7.2 vs. ~7.2 for 4-nitrophenol), enhancing its nucleophilicity under mild basic conditions for etherification.[2]

  • Metabolic Blocking: The C2 position is metabolically vulnerable in simple phenols; fluorine substitution blocks Phase I oxidation at this site.[1][2]

  • Conformational Locking: In downstream biaryl ethers, the fluorine can enforce non-planar conformations via electrostatic repulsion with backbone carbonyls or nitrogen lone pairs.[2]

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for process design.

PropertyValue / RangeContext for Development
Appearance Pale yellow to orange crystalline solidTypical of nitrophenols; color intensity correlates with impurity profile (oxidation products).[1][2][3]
Melting Point 119°C – 121°C (Lit.)Sharp melting point indicates high purity; broadens significantly with regioisomeric contamination.[2]
Solubility DMSO, DMF, EtOAc, MethanolHigh solubility in polar aprotic solvents.[2] Poor water solubility at neutral pH.[1]
pKa (Predicted) 6.9 ± 0.3Acidic enough to be deprotonated by weak bases (

,

) in alkylation reactions.[2]
LogP ~2.1Moderate lipophilicity; suitable for passive membrane permeability in early drug discovery.[1][2]
H-Bond Donors 1 (Phenolic OH)Critical interaction point for kinase hinge binding regions.[1][2]
H-Bond Acceptors 4 (NO₂, F, OH)The nitro group is a strong acceptor but is usually reduced in the next step.[2]

Synthetic Accessibility & Manufacturing

While simple nitration of 2-fluoro-3-methylphenol is theoretically possible, it often yields a mixture of the 4-nitro and 6-nitro isomers, requiring tedious chromatographic separation.[1]

The authoritative industrial route (validated in patent literature such as WO2007121416) utilizes a Nucleophilic Aromatic Substitution (


) strategy to guarantee regioselectivity.[2]
Protocol: Regiospecific Synthesis

Reaction Logic: This method exploits the activation of the C1-fluorine by the para-nitro group in 1,2-difluoro-3-methyl-4-nitrobenzene.[1] The C2-fluorine is meta to the nitro group and remains unreactive.[1]

Step-by-Step Methodology:

  • Precursor: Dissolve 1,2-difluoro-3-methyl-4-nitrobenzene (1.0 eq) in anhydrous DMF.

  • Reagent: Add Sodium Acetate (NaOAc) (5.0 eq).

    • Note: NaOAc acts as an oxygen nucleophile.[1] The intermediate acetate is unstable under these conditions and hydrolyzes to the phenol.[1]

  • Conditions: Heat to 120°C for 24 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash with water (to remove DMF and salts), then brine. Dry over

    
    .[1][2][4][5]
    
  • Purification: Flash chromatography (0–30% EtOAc in Hexanes).

Yield: Typically 32–40% (unoptimized), but >98% regiopure.

Synthesispath cluster_logic Regioselectivity Logic SM 1,2-Difluoro-3-methyl- 4-nitrobenzene Inter Intermediate (Meisenheimer Complex) SM->Inter NaOAc, DMF 120°C Prod 2-Fluoro-3-methyl- 4-nitrophenol (Target) Inter->Prod -F (C1 Position) Hydrolysis Explain Nitro activates C1-F (Para) Nitro does NOT activate C2-F (Meta)

Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (


).

Functionalization & Downstream Applications

The primary value of CAS 954414-26-7 lies in its role as a scaffold for benzoxazoles and biaryl ethers .[1][2]

A. Reduction to Aniline (The "Pivot" Step)

The nitro group is almost exclusively reduced to an amine to create 4-amino-2-fluoro-3-methylphenol .[1][2]

  • Method: Catalytic hydrogenation (

    
    , Pd/C) is effective.[2]
    
  • Caution: If downstream chemistry involves halogen-sensitive handles, use chemoselective reduction (Fe/NH₄Cl or Zn/AcOH) to avoid dehalogenation of the fluorine (though aryl fluorides are generally stable to Pd/C).[2]

B. Etherification (Kinase Inhibitor Synthesis)

The phenolic oxygen is frequently alkylated to attach "tail" groups that extend into the solvent-exposed region of a kinase ATP-binding pocket.[1][2]

  • Protocol:

    
     in DMF + Alkyl Halide.
    
  • Example: Reaction with 1-bromo-3-methyl-2-butene yields the prenyl ether, a precursor for cyclization.[1]

Reactivity Core 2-Fluoro-3-methyl- 4-nitrophenol Ether Ether Derivative (Kinase Inhibitor Tail) Core->Ether Alkyl Halide, K2CO3 (O-Alkylation) Aniline 4-Amino-2-fluoro- 3-methylphenol Core->Aniline H2, Pd/C or Fe/HCl (Nitro Reduction) Benzox Fluorinated Benzoxazole Scaffold Aniline->Benzox Cyclization with Carboxylic Acids

Figure 2: Divergent synthesis pathways for drug development applications.[1][2]

Quality Control & Purity Analysis

For pharmaceutical applications, controlling the 6-nitro isomer (if synthesized via nitration) or unreacted difluoro precursor (if via


) is critical.[2]
HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH ensures phenol stays protonated, sharpening the peak).[2]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (nitro group absorbance).[2]

  • Expected Retention: The target compound (phenol) will elute earlier than the difluoro precursor (more lipophilic) but later than non-methylated nitrophenols.[2]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementHandling Precaution
Acute Toxicity H302: Harmful if swallowed.[1][2]Wear full PPE (Gloves, Goggles).
Skin Irritation H315: Causes skin irritation.[1][2]Avoid contact; phenols absorb through skin.[1]
Eye Damage H318: Causes serious eye damage.[1][2]Use chemical safety goggles.[1]
Reactivity Nitro compounds can be energetic.[1][2]Do not subject to extreme heat or shock in dry form.[1]

References

  • Synthesis & Application (Patent): Glaxo Group Ltd.[2] "Compounds and Methods for Kinase Inhibition."[1] WO2007121416A2.[1] (Describes the

    
     synthesis of CAS 954414-26-7 from 1,2-difluoro-3-methyl-4-nitrobenzene). 
    
  • Vendor Data (Sigma-Aldrich): "2-Fluoro-3-methyl-4-nitrophenol Product Specification."[1][2] Catalog No. ENAH9453D461.

  • Chemical Identity (PubChem): "2-Fluoro-3-methyl-4-nitrophenol."[1][2] (Verification of chemical structure and synonyms). [1]

Sources

Exploratory

2-fluoro-3-methyl-4-nitrophenol molecular weight and formula

Physicochemical Profiling, Synthesis, and Application in Medicinal Chemistry[1][2] Executive Summary 2-Fluoro-3-methyl-4-nitrophenol (CAS: 954414-26-7) is a specialized fluorinated aromatic intermediate used primarily in...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Application in Medicinal Chemistry[1][2]

Executive Summary

2-Fluoro-3-methyl-4-nitrophenol (CAS: 954414-26-7) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., Rho-kinase targets) and agrochemicals.[1][2][3][4][5][6][7][8] Its structural uniqueness lies in the "Fluorine Scan" effect: the fluorine atom at the C2 position modulates the pKa of the phenolic hydroxyl group and enhances metabolic stability against oxidative metabolism, while the C3-methyl group provides steric bulk that can lock ligand conformations in protein binding pockets.

This guide details the molecular properties, validated synthetic routes, and safety protocols for this compound, designed for researchers requiring high-purity building blocks for Structure-Activity Relationship (SAR) studies.

Part 1: Physicochemical Core Profile

The following data constitutes the fundamental identity of the compound. Researchers should use these values for stoichiometric calculations and analytical verification.

PropertyValueNotes
IUPAC Name 2-Fluoro-3-methyl-4-nitrophenol
CAS Number 954414-26-7 Primary identifier for procurement
Molecular Formula

Molecular Weight 171.13 g/mol Monoisotopic Mass: 171.03 g/mol
Physical State Pale yellow to brown solidTypical of nitrophenols
Predicted pKa ~5.8 – 6.5More acidic than 3-methyl-4-nitrophenol due to F-induction
Predicted LogP ~1.95Moderate lipophilicity
SMILES Cc1c(c(ccc1[O-])O)FFor cheminformatics
Part 2: Synthetic Routes & Process Chemistry[1]
2.1. Retrosynthetic Analysis

The synthesis of 2-fluoro-3-methyl-4-nitrophenol is classically achieved via Electrophilic Aromatic Substitution (Nitration) . The starting material, 2-fluoro-3-methylphenol , possesses three directing groups that influence regioselectivity:

  • -OH (C1): Strong activator, directs ortho/para (Positions 6 and 4).

  • -F (C2): Weak deactivator, directs ortho/para (Positions 3 and 5, but C3 is blocked).

  • -CH3 (C3): Weak activator, directs ortho/para (Positions 2, 4, 6).

Regiochemical Outcome: The -OH group is the dominant director. It directs incoming electrophiles to C4 (para) and C6 (ortho). The C3-methyl group cooperatively directs to C4 (ortho to itself) and C6 (para to itself). Consequently, the reaction produces a mixture of the 4-nitro (target) and 6-nitro isomers, requiring chromatographic separation.

2.2. Validated Synthetic Protocol

Note: Nitration of phenols is exothermic. Temperature control is critical to prevent polynitration and oxidative decomposition.

Reagents:

  • Precursor: 2-Fluoro-3-methylphenol (1.0 eq)

  • Nitrating Agent:

    
     (1.05 eq) or Nitronium tetrafluoroborate (
    
    
    
    ) for milder conditions.
  • Solvent: Dichloromethane (DCM) or Acetic Acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-fluoro-3-methylphenol in DCM under an inert atmosphere (

    
    ). Cool the solution to -10°C using an ice/salt bath.
    
  • Addition: Add

    
     (dissolved in DCM or acetic acid) dropwise over 30–60 minutes.
    
    • Critical Control Point: Maintain internal temperature below 0°C. Rapid addition leads to the formation of dinitro species.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor conversion via TLC (Mobile Phase: Hexanes/Ethyl Acetate 4:1) or LC-MS. Look for the disappearance of the starting phenol (

    
    ) and appearance of two lower 
    
    
    
    nitro spots.
  • Quench & Workup: Pour the mixture into ice water. Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude residue is a mixture of isomers. Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • The 4-nitro isomer (target) is typically more polar than the 6-nitro isomer due to the lack of intramolecular hydrogen bonding (which stabilizes the 6-nitro/1-OH interaction).

2.3. Process Flow Diagram

The following diagram illustrates the synthetic workflow and decision logic for purification.

SynthesisWorkflow Start Start: 2-Fluoro-3-methylphenol React Nitration (-10°C, HNO3/DCM) Start->React Quench Quench (Ice Water) & Extraction (DCM) React->Quench Analysis TLC/LC-MS Check Quench->Analysis Analysis->React Incomplete Crude Crude Mixture (4-nitro + 6-nitro isomers) Analysis->Crude Conversion >95% Purification Flash Chromatography (Hexane/EtOAc) Crude->Purification Target Target: 2-Fluoro-3-methyl-4-nitrophenol (Yield: ~40-60%) Purification->Target Polar Fraction Byproduct Byproduct: 6-Nitro Isomer Purification->Byproduct Non-polar Fraction

Caption: Synthesis and purification workflow for 2-fluoro-3-methyl-4-nitrophenol via electrophilic aromatic substitution.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, researchers must look for specific spectral signatures that distinguish the 4-nitro isomer from the 6-nitro byproduct.

1.


-NMR Spectroscopy (DMSO-

or

):
  • Aromatic Region: The 4-nitro isomer has two aromatic protons at positions C5 and C6. These will appear as a pair of doublets (or doublet of doublets due to F-coupling).

    • Differentiation: The 6-nitro isomer (where H is at C4 and C5) often shows an AB system with ortho-coupling (~8 Hz). The target 4-nitro isomer (H at C5, C6) also shows ortho-coupling but will have distinct chemical shifts due to the proximity to the nitro group.

  • Coupling: Look for

    
     coupling. The proton at C6 is meta to Fluorine (
    
    
    
    Hz).
  • Methyl Group: Singlet (or doublet due to long-range F coupling) at

    
     ppm.
    

2. Mass Spectrometry (LC-MS):

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • Signal: Phenols ionize well in negative mode. Expect a strong

    
     peak at m/z 170.1 .
    
Part 4: Applications in Drug Discovery

This compound serves as a "Scaffold Modifier" in medicinal chemistry.

1. The Fluorine Effect: Replacing a hydrogen with fluorine (Bioisosterism) at the C2 position serves two purposes:

  • Metabolic Blocking: It prevents oxidative metabolism at the electron-rich ortho-position.

  • Acidity Modulation: The electronegative fluorine increases the acidity of the phenol (lower pKa), potentially strengthening hydrogen bonds with target protein residues (e.g., in the ATP-binding site of kinases).

2. Case Study: Rho-Kinase (ROCK) Inhibitors Patent literature (e.g., EP1403255A1) highlights the use of 2-fluoro-3-methyl-4-nitrophenol as a precursor for indazole-based Rho-kinase inhibitors. The nitro group is typically reduced to an aniline, which is then cyclized or coupled to form the pharmacophore.

DrugDesign Scaffold 2-Fluoro-3-methyl-4-nitrophenol Reduction Reduction (H2, Pd/C) Scaffold->Reduction Aniline Intermediate Aniline Reduction->Aniline Cyclization Cyclization/Coupling Aniline->Cyclization Drug Rho-Kinase Inhibitor (Indazole Core) Cyclization->Drug

Caption: Application of the target molecule as a building block for kinase inhibitor synthesis.

Part 5: Safety & Handling (GHS Standards)

As a nitrophenol derivative, this compound poses specific toxicological risks. It should be handled in a fume hood with full PPE.

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[2][9]
Eye Irritation H319Causes serious eye irritation.[2][9]
STOT - Single Exp. H335May cause respiratory irritation.[2][9]

Emergency Protocol:

  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Nitrophenols can be absorbed through the skin.

  • Spill: Do not dry sweep. Dampen with water to avoid dust generation (potential explosion hazard if dry and subjected to friction/shock, though less likely than picric acid).

References
  • Sigma-Aldrich. 2-Fluoro-3-methyl-4-nitrophenol Product Page. (Accessed 2026). (Note: Representative link for sourcing).

  • European Patent Office. Rho Kinase Inhibitors (EP1403255A1). Describes the synthesis of 4-fluoro-1H-indazol-5-ol from the 2-fluoro-3-methyl-4-nitrophenol precursor. .

  • BLD Pharm. Product Datasheet: 2-Fluoro-3-methyl-4-nitrophenol (CAS 954414-26-7).[3][5][6] Confirms CAS and physical properties. .

  • PubChem. Compound Summary for Fluoronitrophenols. General toxicity and property data for the chemical class. .

Sources

Foundational

Technical Safety & Handling Guide: 2-Fluoro-3-methyl-4-nitrophenol

CAS: 954414-26-7 | Molecular Scaffold for Medicinal Chemistry Executive Summary This technical guide provides an in-depth operational framework for the safe handling, storage, and application of 2-fluoro-3-methyl-4-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 954414-26-7 | Molecular Scaffold for Medicinal Chemistry

Executive Summary

This technical guide provides an in-depth operational framework for the safe handling, storage, and application of 2-fluoro-3-methyl-4-nitrophenol . As a Senior Application Scientist, I have structured this document to move beyond generic safety data, focusing instead on the specific risks associated with fluorinated nitro-cresols in drug discovery workflows—specifically their role as intermediates in the synthesis of Rho-kinase (ROCK) inhibitors and other bioactive small molecules.

Critical Notice: This compound possesses a unique substitution pattern (Fluorine at C2, Methyl at C3, Nitro at C4) that influences both its chemical reactivity and toxicological profile. It must be treated as a potent uncoupler of oxidative phosphorylation until proven otherwise.

Part 1: Chemical Identity & Physiochemical Profiling

Understanding the physical nature of this scaffold is the first step in risk mitigation. The combination of the electron-withdrawing nitro group and the electronegative fluorine atom significantly increases the acidity of the phenolic proton compared to non-fluorinated cresols.

Parameter Technical Specification
Chemical Name 2-Fluoro-3-methyl-4-nitrophenol
Synonyms 4-nitro-3-methyl-2-fluorophenol; Phenol, 2-fluoro-3-methyl-4-nitro-
CAS Number 954414-26-7
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
Appearance Pale yellow to beige crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Acidity (Predicted pKa) ~6.5 – 7.2 (More acidic than 3-methyl-4-nitrophenol due to F-induction)
Partition Coeff.[1][2][3] (LogP) ~2.1 (Moderate lipophilicity; skin absorption risk)
Part 2: GHS Hazard Identification & Toxicology

The Mechanistic Risk: Nitro-phenolic compounds are classic uncouplers of oxidative phosphorylation . They disrupt ATP synthesis in mitochondria by dissipating the proton gradient. The addition of the fluorine atom at the ortho position (C2) increases lipophilicity, potentially enhancing dermal absorption and blood-brain barrier penetration compared to standard nitrophenols.

GHS Classification (OSHA HCS 2012 / EU CLP)
  • Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Acute Toxicity (Dermal) Cat 4H312: Harmful in contact with skin.
Acute Toxicity (Inhal.) Cat 4H332: Harmful if inhaled.
Skin Corrosion/Irrit. Cat 2H315: Causes skin irritation.
Eye Damage/Irrit. Cat 2AH319: Causes serious eye irritation.[4][5]
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[4][5]

Precautionary Strategy (P-Codes):

  • P261: Avoid breathing dust/fume.[4][5]

  • P280: Wear protective gloves/protective clothing/eye protection.[4][5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

Part 3: Operational Protocols (Handling & Storage)

In a high-throughput synthesis lab, cross-contamination and degradation are the primary operational risks.

1. Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Nitro-aromatics can be shock-sensitive if dry and impure. Use anti-static weighing boats and ground all equipment.

2. Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving is mandatory.

    • Inner Layer: Nitrile (minimum 0.11 mm).

    • Outer Layer: Polychloroprene or "Silver Shield" laminate gloves are recommended for prolonged contact, as nitro-compounds can permeate standard nitrile over time.

  • Respiratory: If working outside a hood (not recommended), use a P95/P100 particulate respirator with an organic vapor cartridge (OV/P100).

3. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . Phenolic oxidation leads to quinone formation (darkening of the solid), which can act as a radical scavenger and inhibit subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Incompatibility: Keep away from strong bases (forms unstable nitrophenolate salts), acid chlorides, and reducing agents (hydrazine/metal hydrides) which can reduce the nitro group exothermically.

Part 4: Emergency Response & Waste Management
Emergency Decision Logic

The following diagram outlines the immediate response protocol for exposure events.

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Dermal Contact (High Absorption Risk) Type->Skin Eye Eye Contact (Corrosive Potential) Type->Eye Inhale Inhalation (Mucosal Irritation) Type->Inhale Act_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15m) 3. Do NOT use Ethanol Skin->Act_Skin Act_Eye 1. Rinse w/ Water (15m) 2. Remove Contacts 3. Consult Ophthalmologist Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for delayed edema Inhale->Act_Inhale Medical Seek Medical Attention (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 1: Immediate response workflow for exposure to fluorinated nitro-phenols. Note the prohibition of ethanol for skin washing, as it enhances dermal absorption.

Waste Disposal
  • Stream: Segregate into Halogenated Organic Waste .

  • Destruction: High-temperature incineration equipped with a scrubber is required.

    • Reasoning: Combustion generates Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Standard incineration without scrubbing will release corrosive HF gas.

Part 5: Synthesis & Application Context

This compound is rarely an end-product; it is a scaffold. Understanding its reactivity helps predict safety risks during synthesis.

Common Synthetic Pathway: The compound is typically synthesized via the nitration of 2-fluoro-3-methylphenol .

  • Safety Note: Nitration of electron-rich phenols is highly exothermic. Temperature control (<0°C) is critical to prevent "runaway" dinitration or oxidation, which can lead to unstable mixtures.

Application in Drug Discovery: It is frequently used to synthesize Rho-kinase (ROCK) inhibitors (e.g., for treating glaucoma or hypertension). The phenol group is often alkylated (ether formation), or the nitro group is reduced to an aniline for amide coupling.

SynthesisWorkflow Start Starting Material: 2-Fluoro-3-methylphenol Reaction Nitration (HNO3 / H2SO4, <0°C) Start->Reaction Exothermic! Product Target: 2-Fluoro-3-methyl-4-nitrophenol Reaction->Product Regioselective Downstream Downstream Application: Reduction to Aniline -> Amide Coupling (ROCK Inhibitors) Product->Downstream H2/Pd-C Reduction

Figure 2: Synthetic utility and origin. The transformation from product to downstream aniline requires careful hydrogenation safety controls.

References
  • Sigma-Aldrich. (2024). Product Specification: 2-fluoro-3-methyl-4-nitrophenol (CAS 954414-26-7).[1][6][7][8][9] Merck KGaA.

  • BLD Pharm. (2024). Safety Data Sheet: 2-Fluoro-3-methyl-4-nitrophenol.[6] BLD Pharmatech.[9]

  • European Patent Office. (2002).[2] EP 1403255 A1: Rho Kinase Inhibitors. (Describes the synthesis and use of 2-fluoro-3-methyl-4-nitrophenol as an intermediate).

  • PubChem. (2024). Compound Summary: 2-Fluoro-3-nitrophenol (Analogous Hazard Data). National Library of Medicine.

Sources

Exploratory

Technical Guide: Regiochemical Differentiation of 2-Fluoro-3-Methyl-4-Nitrophenol

The following technical guide details the structural, synthetic, and analytical distinctions of 2-fluoro-3-methyl-4-nitrophenol (CAS 133459-79-1 / Intermediate 7 in WO2007121416), a critical scaffold in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and analytical distinctions of 2-fluoro-3-methyl-4-nitrophenol (CAS 133459-79-1 / Intermediate 7 in WO2007121416), a critical scaffold in the development of antiretrovirals and kinase inhibitors.

Executive Summary

In the high-stakes landscape of medicinal chemistry, the "magic methyl" effect and fluorine substitution are pivotal for optimizing potency and metabolic stability. 2-Fluoro-3-methyl-4-nitrophenol represents a highly privileged scaffold where the electronic push-pull of the para-nitro group and the ortho-fluorine atom creates a unique reactivity profile.

However, the synthesis of this compound is prone to regiochemical ambiguity. Electrophilic aromatic substitution (nitration) of 2-fluoro-3-methylphenol often yields inseparable mixtures of the 4-nitro (target) and 6-nitro (impurity) isomers. Distinguishing these isomers is not merely an analytical exercise but a safety and efficacy mandate, as regioisomers can exhibit drastically different toxicological profiles and binding affinities. This guide provides a definitive framework for synthesizing, identifying, and validating this specific isomer against its structural mimics.

Part 1: Structural & Electronic Landscape

To understand the difference, we must first map the electronic vectors. The target molecule is a polysubstituted benzene where the position of the nitro group relative to the phenol determines both acidity and downstream reactivity.

The Target vs. The Imposters

The core challenge lies in distinguishing the target from its thermodynamic and kinetic isomers generated during non-selective synthesis.

FeatureTarget: 2-Fluoro-3-methyl-4-nitrophenol Isomer A: 2-Fluoro-3-methyl-6-nitrophenol Isomer B: 2-Fluoro-4-methyl-5-nitrophenol
Substitution Pattern 1,2,3,4-tetrasubstituted1,2,3,6-tetrasubstituted1,2,4,5-tetrasubstituted
Nitro Position Para to Hydroxyl (-OH)Ortho to Hydroxyl (-OH)Meta to Hydroxyl (-OH)
Electronic Effect Strong Resonance (-M) activation of Phenol acidityIntramolecular H-bond (chelation); weaker acidity in waterInductive (-I) only; Weakest acidity
Proton NMR Topology Ortho-coupled (H5, H6)Ortho-coupled (H4, H5)Para-situated (H3, H6) - Singlets
Electronic Vectors and pKa

The para-nitro group in the target molecule stabilizes the phenoxide anion via resonance, significantly lowering the pKa (increasing acidity) compared to meta-nitro isomers.

  • Target pKa: ~7.0 – 7.2 (Resonance stabilized).

  • Meta-Isomers pKa: ~8.4 – 9.0 (Lack of resonance stabilization).

Part 2: Synthetic Pathways & Regioselectivity[2]

The most common error in generating this compound is attempting direct nitration of 2-fluoro-3-methylphenol, which yields a "statistical mess" of ortho- and para-nitration products.

The Superior Route: Nucleophilic Aromatic Substitution (SNAr) To guarantee regiochemical fidelity, a "displacement" strategy is preferred over "substitution." This protocol uses 1,2-difluoro-3-methyl-4-nitrobenzene.[1] The nitro group at C4 activates the fluorine at C1 (para position) for displacement by a nucleophile (hydroxide equivalent), while the C2 fluorine (meta position) remains inert.

Workflow Visualization

The following diagram illustrates the logic of the SNAr approach versus the flawed direct nitration route.

SynthesisLogic Start_Flawed Starting Material: 2-Fluoro-3-methylphenol Reaction_Flawed Direct Nitration (HNO3/H2SO4) Start_Flawed->Reaction_Flawed Result_Flawed Mixture of Isomers: 4-Nitro (Target) + 6-Nitro (Impurity) Difficult Separation Reaction_Flawed->Result_Flawed Low Selectivity Start_Correct Starting Material: 1,2-Difluoro-3-methyl-4-nitrobenzene Reaction_Correct S_NAr Displacement (NaOAc, DMF, 120°C) Start_Correct->Reaction_Correct Intermediate Intermediate: Acetate Ester Reaction_Correct->Intermediate Regioselective F-Displacement Result_Correct Target Product: 2-Fluoro-3-methyl-4-nitrophenol (>98% Regiopurity) Intermediate->Result_Correct Hydrolysis

Figure 1: Comparative Synthetic Logic. The Green path (SNAr) utilizes the activation of the nitro group to ensure the hydroxyl is installed exactly at the para-position, avoiding isomer mixtures.

Part 3: Analytical Differentiation (The Fingerprint)

When validating the identity of 2-fluoro-3-methyl-4-nitrophenol, the 1H NMR spectrum provides the definitive "fingerprint." You must look for specific coupling constants (


-values) that confirm the spatial arrangement of the remaining protons.
Proton NMR Topology

The molecule has two aromatic protons: H5 and H6 .

  • H5 is adjacent to the Nitro group.

  • H6 is adjacent to the Phenol group.[2]

  • They are neighbors (Ortho relationship).

The Diagnostic Criteria:

  • H-H Coupling (

    
    ):  You will observe a doublet for each proton with a coupling constant of 8.0 – 9.0 Hz . This confirms the protons are neighbors (Ortho). If you see singlets, you have the para-isomer (Isomer B).
    
  • F-H Coupling (

    
    ):  The fluorine at C2 is meta to H6. Fluorine-Proton meta coupling is typically 6.0 – 8.0 Hz .
    
    • Result: The H6 signal will appear as a doublet of doublets (dd) (one split from H5, one split from F).

Carbon-13 NMR[1][5]
  • C-F Coupling (

    
    ):  Look for a large doublet (~240-250 Hz) for the C2 carbon.
    
  • Carbonyl Shift: If converted to an ester or observed in specific solvents, the C1 (phenol carbon) shift is diagnostic of the ortho-F environment.

Summary of Analytical Differences
Analytical MethodTarget Signal (4-Nitro)Imposter Signal (Isomer B / Meta-Nitro)
1H NMR Multiplicity Doublets (Ortho) (

Hz)
Singlets (Para)
pKa (Acidity) ~7.1 (Yellow anion at neutral pH)~8.5 (Colorless at neutral pH)
HPLC Retention More Polar (due to OH/NO2 distance)Less Polar (often elutes later on C18)

Part 4: Experimental Protocols

Protocol A: Synthesis via SNAr (Recommended)

Based on WO2007121416 (Vertex Pharmaceuticals)

Objective: Regioselective synthesis of 2-fluoro-3-methyl-4-nitrophenol.

  • Reagents:

    • 1,2-Difluoro-3-methyl-4-nitrobenzene (1.0 eq)[1]

    • Sodium Acetate (NaOAc) (5.0 eq)

    • Anhydrous DMF (15 volumes)

  • Procedure:

    • Charge a reaction vessel with 1,2-difluoro-3-methyl-4-nitrobenzene and anhydrous DMF.

    • Add Sodium Acetate.

    • Heat the mixture to 120°C for 24 hours . Note: The high temperature is required to overcome the activation energy of the SNAr on the fluorobenzene.

    • Workup: Dilute with Ethyl Acetate (EtOAc) and wash copiously with water (to remove DMF).

    • Purification: The crude product is often pure enough, but can be recrystallized from EtOAc/Hexanes.

  • Mechanism Check: The reaction proceeds via an acetoxy-intermediate which hydrolyzes in situ or during workup to the phenol.

Protocol B: Rapid QC Differentiation (The "Shake Test")

For differentiating 4-nitro (target) from 5-nitro (isomer) in a mixed batch.

  • Prepare a pH 7.4 Phosphate Buffer .

  • Dissolve a small amount of the sample in Methanol.

  • Add the sample to the buffer.

    • Target (4-Nitro): The solution will turn vibrant yellow immediately. The pKa (~7) means it is ~50% ionized at pH 7.4, forming the yellow nitrophenoxide anion.

    • Isomer (Meta-Nitro): The solution will remain pale/colorless . The pKa (~8.5) means it remains mostly protonated (colorless) at pH 7.4.

Part 5: Functional Implications in Drug Design

Why does this specific isomer matter?

  • Metabolic Blocking: The fluorine at C2 blocks the ortho-position from metabolic hydroxylation (Phase I metabolism), extending the half-life of the drug.

  • Bioisosterism: The 2-fluoro-3-methyl motif mimics the steric bulk of a chloro-group but with different electronics, often used to tune the lipophilicity (LogD) of the molecule.

  • Aniline Precursor: This phenol is almost exclusively reduced to the corresponding aniline (2-fluoro-3-methyl-4-aminophenol) for coupling reactions. If the nitro group is in the wrong position (e.g., position 6), the resulting aniline will have different nucleophilicity and steric hindrance, causing failure in amide coupling steps.

Downstream Pathway Visualization

DrugDesign Compound 2-Fluoro-3-methyl-4-nitrophenol Reduction Reduction (H2, Pd/C) Compound->Reduction Aniline Intermediate: 4-Amino-2-fluoro-3-methylphenol Reduction->Aniline Coupling Amide Coupling (Drug Core) Aniline->Coupling Sterically Congested Nucleophile Drug Final Drug Candidate (Kinase Inhibitor / Antiviral) Coupling->Drug

Figure 2: Downstream Utility. The compound serves as a precursor to the aniline, where the specific 2-F, 3-Me pattern dictates the steric environment for the subsequent drug coupling reaction.

References

  • Vertex Pharmaceuticals. (2007). Chemical compounds. WO2007121416A2. World Intellectual Property Organization. Link

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23340673, 2-Fluoro-3-nitrophenol. (Used for comparative pKa data of fluoronitrophenols). Link

  • Gordillo, A., et al. (2017).[3] Principles of NMR Spectroscopy: Isomer Differentiation. (General reference for NMR differentiation of substituted benzenes). Link

Sources

Protocols & Analytical Methods

Method

synthesis of Rho kinase inhibitors using 2-fluoro-3-methyl-4-nitrophenol

Protocol ID: AN-ROCK-F2M3-05 | Version: 2.1 Abstract & Strategic Significance The development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has become a cornerstone in treating glaucoma, fibro...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-ROCK-F2M3-05 | Version: 2.1

Abstract & Strategic Significance

The development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has become a cornerstone in treating glaucoma, fibrosis, and cardiovascular diseases. While first-generation inhibitors like Fasudil targeted the ATP-binding pocket with moderate selectivity, next-generation inhibitors (e.g., Belumosudil, Ripasudil) utilize specific structural motifs to enhance isoform selectivity (ROCK2 vs. ROCK1) and metabolic stability.

This Application Note details the optimized synthesis of a fluorinated amino-ether scaffold using 2-fluoro-3-methyl-4-nitrophenol as the primary building block. This starting material is critical for two reasons:

  • Metabolic Blocking: The fluorine atom at the 2-position blocks a common site of metabolic oxidation (Phase I metabolism), significantly extending the half-life of the final inhibitor.

  • Steric Locking: The 3-methyl group provides steric bulk that restricts the rotation of the ether linkage, locking the molecule into a bioactive conformation favorable for the ROCK binding pocket.

This guide provides a validated, step-by-step protocol for transforming this nitro-phenol precursor into a high-purity ROCK inhibitor intermediate, based on methodologies adapted from European Patent EP 1403255 A1 and recent medicinal chemistry literature.

Mechanism of Action & Rationale

ROCK regulates the organization of the actin cytoskeleton. Inhibition of ROCK leads to the dephosphorylation of Myosin Light Chain (MLC), resulting in smooth muscle relaxation (lowering intraocular pressure in glaucoma) and inhibition of stress fiber formation (anti-fibrotic effect).

ROCK Signaling Pathway Context

The following diagram illustrates where the inhibitor acts within the cellular pathway.

ROCK_Pathway GPCR GPCR Agonist (e.g., Thrombin, LPA) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK 1/2 (Rho Kinase) RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inhibits) MLC MLC-P (Phosphorylated Myosin) ROCK->MLC Direct Phosphorylation Inhibitor Fluorinated Inhibitor (Target Molecule) Inhibitor->ROCK Blocks ATP Binding MBS->MLC Regulates Actin Actin-Myosin Contraction / Fibrosis MLC->Actin Promotes

Figure 1: The ROCK signaling cascade. The synthesized inhibitor targets the kinase domain of ROCK 1/2, preventing the phosphorylation of MLC and MBS, thereby reducing cytoskeletal contraction.

Retrosynthetic Analysis

The synthesis strategy treats 2-fluoro-3-methyl-4-nitrophenol (1) as a dual-functional core. The phenolic hydroxyl is used to attach the "Head" group (typically a heteroaromatic ring like isoquinoline or quinazoline), while the nitro group is reduced to an amine to attach the "Tail" (typically a urea or amide linker).

Synthetic Disconnection:

  • Bond A: Ether formation (Nucleophilic Aromatic Substitution or Mitsunobu).

  • Bond B: Nitro reduction (Transfer Hydrogenation).

  • Bond C: Amide/Urea coupling.

Detailed Experimental Protocol
Phase 1: Preparation of the Ether Intermediate

Objective: Functionalize the phenol group while preserving the nitro moiety. Reaction Type: Nucleophilic Substitution (


).

Reagents:

  • Starting Material: 2-fluoro-3-methyl-4-nitrophenol (CAS: 954414-26-7)[1][2][3]

  • Electrophile: 4-Chloro-quinazoline or Benzyl bromide derivative (depending on target). For this protocol, we use benzyl bromide as a model for the lipophilic tail.

  • Base: Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (Anhydrous).[4]

Step-by-Step Procedure:

  • Dissolution: Charge a 100 mL round-bottom flask with 2-fluoro-3-methyl-4-nitrophenol (4.11 g, 19.9 mmol) and anhydrous DMF (40 mL).

  • Deprotonation: Add

    
      (5.50 g, 39.8 mmol, 2.0 equiv) in one portion. The suspension will turn bright yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 30 minutes.
    
  • Addition: Dropwise add the alkyl halide (e.g., Benzyl bromide, 2.6 mL, 21.9 mmol, 1.1 equiv) over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol (

    
    ) should disappear, replaced by the less polar ether product (
    
    
    
    ).
  • Workup: Cool to RT. Pour the mixture into ice-water (200 mL). A precipitate should form.

  • Isolation: Filter the solid. Wash with water (

    
     mL) and cold hexanes (
    
    
    
    mL). Dry under vacuum at 45°C.

Technical Insight: The 2-fluoro group withdraws electrons, making the phenoxide less nucleophilic than a standard phenol. Therefore, heating to 60°C is strictly required; room temperature reaction results in incomplete conversion even after 24 hours.

Phase 2: Nitro Reduction (The Critical Step)

Objective: Reduce the nitro group to an aniline without defluorination. Reaction Type: Transfer Hydrogenation.

Reagents:

  • Substrate: Nitro-ether intermediate from Phase 1.

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.[5]

  • Hydrogen Source: Ammonium Formate (

    
    ).
    
  • Solvent: Ethanol (Absolute).

Step-by-Step Procedure:

  • Setup: In a 250 mL three-neck flask equipped with a reflux condenser, dissolve the nitro-ether intermediate (approx. 5.0 g) in Ethanol (100 mL).

  • Inerting: Sparge the solution with Nitrogen gas for 10 minutes to remove dissolved oxygen (crucial to prevent catalyst poisoning and side reactions).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% loading). Caution: Pyrophoric when dry.

  • Reagent Addition: Add Ammonium Formate (6.0 g, ~5 equiv) in one portion.

  • Reaction: Heat to Reflux (78°C) . Evolution of gas (

    
    ) will be observed. Stir for 3 hours.
    
  • Monitoring: Check HPLC or TLC. The yellow nitro spot should disappear, and a fluorescent blue amine spot (under UV) should appear near the baseline (in non-polar solvent) or move slightly in polar systems.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with Ethanol (50 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine as a viscous oil or solid.

Why this method? We avoid standard Hydrogen gas (


) balloons here. The Ammonium Formate  transfer hydrogenation is milder and offers higher selectivity, minimizing the risk of hydrodefluorination  (stripping off the Fluorine atom), which can occur with high-pressure 

and Pd/C over prolonged periods.
Phase 3: Final Coupling (Urea/Amide Formation)

Objective: Attach the "Tail" moiety to complete the inhibitor structure. Reaction Type: Amide Coupling.

Reagents:

  • Amine: Crude amine from Phase 2.

  • Coupling Partner: 4-pyridinecarboxylic acid (Example for ROCK pharmacophore).

  • Coupling Agents: EDC·HCl, HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DCM (Dichloromethane).

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.1 equiv) in DCM. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins to activate.

  • Add the crude amine (1.0 equiv) and DIPEA (3.0 equiv).

  • Stir at RT overnight (12-16 hours).

  • Wash: Wash with 1M HCl (to remove unreacted pyridine/amine), then Sat.

    
    , then Brine.
    
  • Purification: Flash Column Chromatography (DCM:MeOH gradient 0-5%).

Quantitative Data & Specifications

The following table summarizes the expected metrics for the intermediate synthesis (Phase 1 & 2).

ParameterSpecificationTypical ResultNotes
Phase 1 Yield > 85%92%Loss usually due to incomplete precipitation.
Phase 2 Yield > 80%88%High yield due to clean transfer hydrogenation.
Purity (HPLC) > 98% (Area %)99.2%Post-crystallization/column.[6]
Appearance Off-white solidPale beige powderOxidation of amine turns it brown over time.
1H-NMR (DMSO-d6) F-C-H couplingDoublet at

7.1 ppm

coupling confirms Fluorine retention.
Workflow Visualization

Synthesis_Workflow SM Starting Material 2-fluoro-3-methyl-4-nitrophenol Step1 Step 1: Etherification (K2CO3, R-Br, DMF, 60°C) SM->Step1 Inter1 Intermediate 1 (Nitro-Ether) Step1->Inter1 Step2 Step 2: Reduction (Pd/C, NH4HCO2, EtOH) Inter1->Step2 Inter2 Intermediate 2 (Amino-Ether) Step2->Inter2 Step3 Step 3: Coupling (R'-COOH, EDC, HOBt) Inter2->Step3 Final Final ROCK Inhibitor (Fluorinated) Step3->Final

Figure 2: Synthetic workflow for converting 2-fluoro-3-methyl-4-nitrophenol into a functional ROCK inhibitor.

Safety & Handling (HSE)
  • Nitro Compounds: 2-fluoro-3-methyl-4-nitrophenol is a nitroaromatic. While stable, it should not be subjected to temperatures >150°C to avoid thermal decomposition.

  • Fluorine Chemistry: The C-F bond is stable, but incineration of waste containing fluorinated organics requires specific scrubbers to capture HF.

  • Palladium Catalyst: Spent Pd/C filters are pyrophoric. Keep wet with water and dispose of in a designated heavy metal waste container.

References
  • European Patent Office. (2004). Rho Kinase Inhibitors and Their Pharmaceutical Compositions. EP 1403255 A1. Retrieved from

  • Takami, A., et al. (2004).[7] Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 12(9), 2115-2137.[7] Retrieved from

  • Vertex Pharmaceuticals. (2024). Synthesis of Belumosudil and Description. ChemicalBook. Retrieved from

  • Chen, Y. T., et al. (2008). Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Application

Technical Application Note: High-Purity Synthesis of 4-Fluoro-1H-indazol-5-ol

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-fluoro-3-methyl-4-nitrophenol as a high-fidelity precursor for the synthesis of 4-flu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-fluoro-3-methyl-4-nitrophenol as a high-fidelity precursor for the synthesis of 4-fluoro-1H-indazol-5-ol , a privileged scaffold in kinase inhibitor development (e.g., VEGFR, FGFR inhibitors).

Executive Summary

The 4-fluoro-5-hydroxyindazole motif is a critical pharmacophore in next-generation kinase inhibitors. The fluorine atom at the C4 position provides metabolic stability and modulates the pKa of the adjacent hydroxyl group (C5), enhancing hydrogen bond donor capability in the ATP-binding pocket.

Direct functionalization of the indazole core is often regioselective poor. This guide details a "Pre-functionalized Aromatic" strategy , utilizing 2-fluoro-3-methyl-4-nitrophenol as the starting material. This route "locks in" the difficult 4-fluoro/5-hydroxy substitution pattern before heterocyclic ring closure, guaranteeing regiospecificity and high yield.

Key Advantages of this Route:
  • Regiocontrol: 100% regioselectivity for the 4-F, 5-OH pattern via intramolecular cyclization.

  • Scalability: Avoids hazardous nitration of pre-formed indazoles.

  • Atom Economy: Utilizes the methyl group as the carbon source for the pyrazole ring (Jacobson-type cyclization).

Retrosynthetic Logic & Structural Mapping

The transformation relies on the Modified Jacobson Indazole Synthesis , where an o-methyl aniline derivative undergoes diazotization and intramolecular cyclization.

Structural Mapping:
  • Starting Material: 2-fluoro-3-methyl-4-nitrophenol

    • C1 (-OH): Becomes C5 of the Indazole (Target -OH).

    • C2 (-F): Becomes C4 of the Indazole (Target -F).

    • C3 (-CH3): Becomes C3 of the Indazole ring.

    • C4 (-NO2): Reduced to amine, becomes N1 of the Indazole.

Pathway Visualization

The following diagram illustrates the chemical flow and critical control points (CCPs).

IndazoleSynthesis cluster_QC Quality Control Gates Start 2-Fluoro-3-methyl- 4-nitrophenol Step1 Step 1: Protection (Acetylation) Start->Step1 Ac2O, Py Inter1 Intermediate A: Diacetate Species Step1->Inter1 Step2 Step 2: Reduction (Pd/C + H2) Inter1->Step2 H2, Pd/C Inter2 Intermediate B: Aniline Derivative Step2->Inter2 Step3 Step 3: Cyclization (Isoamyl Nitrite) Inter2->Step3 Jacobson Cyclization Target Target: 4-Fluoro-1H-indazol-5-ol Step3->Target Hydrolysis

Figure 1: Synthetic workflow converting the nitrophenol precursor to the indazole target via the Jacobson modification.

Detailed Experimental Protocols

Phase 1: Protection and Reduction

Direct reduction of the free nitrophenol can lead to aminophenols that are sensitive to oxidation (darkening) and azo-coupling during the subsequent diazotization. We recommend a "One-Pot" Acetylation/Reduction or sequential protection.

Objective: Convert Nitro (-NO2) to Amine (-NH2) while masking the Phenol (-OH).

ParameterSpecificationRationale
Reagents Acetic Anhydride (Ac₂O), PyridineProtects phenol as acetate ester (stable to oxidation).
Catalyst 10% Pd/C (50% wet)Standard nitro reduction. Wet catalyst prevents ignition.
Solvent Ethyl Acetate or MeOHHigh solubility; compatible with hydrogenation.
Pressure 30–50 psi H₂Moderate pressure ensures complete reduction without de-fluorination.

Protocol:

  • Dissolve 2-fluoro-3-methyl-4-nitrophenol (1.0 eq) in Ethyl Acetate (10 vol).

  • Add Pyridine (1.2 eq) and Acetic Anhydride (1.2 eq) at 0°C. Stir for 2h (monitor by TLC for phenol consumption).

  • In-situ Reduction: Purge vessel with N₂. Add 10% Pd/C (5 wt% loading).

  • Pressurize with H₂ (40 psi) and stir at RT for 4–6 hours.

  • QC Check: HPLC should show >98% conversion to the O-acetyl-aniline derivative.

  • Filter through Celite to remove Pd. Concentrate to obtain the O-acetyl-4-amino-2-fluoro-3-methylphenol .

Phase 2: The Jacobson Cyclization (Ring Closure)

This is the critical step. The o-methyl aniline is converted to the indazole via a diazonium intermediate that attacks the methyl group.

Mechanism: N-Acetylation


N-Nitrosation 

Diazo-anhydride rearrangement

Indazole.
ParameterSpecificationRationale
Reagents Ac₂O (solvent/reactant), Isoamyl NitriteAc₂O is crucial for the "Jacobson" modification (forms N-Ac-N-NO species).
Additives Potassium Acetate (KOAc), 18-Crown-6 (Cat.)Phase transfer aids the solubilization of acetate base for methyl deprotonation.
Temp Ambient

80°C
Controlled heating required for the rearrangement step.

Protocol:

  • Suspend the Amine intermediate (from Phase 1) in Acetic Anhydride (5 vol).

  • Add KOAc (2.0 eq) and catalytic 18-Crown-6 (0.05 eq).

  • Add Isoamyl Nitrite (1.5 eq) dropwise at room temperature. (Caution: Exotherm).

  • Heat the mixture to 80°C for 2–3 hours. The solution typically turns from orange to deep red/brown.

  • Monitor: LC-MS will show the formation of N-acetyl-indazole (M+H = Target MW + 42).

  • Workup: Cool to RT. Quench with water.[1] Extract with DCM.[2]

Phase 3: Global Deprotection & Isolation

The cyclization product likely carries an N-acetyl and O-acetyl group. Both are removed by hydrolysis.

Protocol:

  • Dissolve the crude intermediate in Methanol (5 vol).

  • Add 6N HCl (3 vol).

  • Reflux for 1 hour.

  • Neutralization: Cool and carefully adjust pH to 7.5 using 4N NaOH or saturated NaHCO₃.

  • Precipitation: The product, 4-fluoro-1H-indazol-5-ol , typically precipitates as an off-white to tan solid upon neutralization.

  • Recrystallize from Ethanol/Water if necessary.

Analytical Reference Data

To validate the synthesis, compare analytical data against these expected values:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0 (br s, 1H, NH)
      
    • 
       9.4 (s, 1H, OH)
      
    • 
       8.05 (s, 1H, H-3 of indazole)
      
    • 
       7.15 (dd, J = 8.5, 1.5 Hz, 1H, Ar-H)
      
    • 
       6.90 (t, J = 8.5 Hz, 1H, Ar-H, adjacent to F)
      
    • Note: The coupling constants will reflect F-H coupling.

  • Mass Spectrometry (ESI+):

    • Calculated MW: 152.13

    • Observed [M+H]+: 153.1

Troubleshooting & Decision Logic

Use this logic flow to address common synthetic deviations.

Troubleshooting Problem Issue: Low Yield in Cyclization Check1 Check Water Content (Ac2O must be dry) Problem->Check1 Check2 Check Temperature (Did it reach 80°C?) Check1->Check2 Dry Solution1 Add Molecular Sieves or Fresh Ac2O Check1->Solution1 Wet Solution2 Increase Time at Reflux Check2->Solution2 Too Low

Figure 2: Troubleshooting logic for the critical cyclization step.

Safety & Handling

  • 2-Fluoro-3-methyl-4-nitrophenol: Irritant. Toxic if swallowed.

  • Isoamyl Nitrite: Vasodilator (poppers). Use in a fume hood. Explosion hazard if heated in a closed system.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent at all times.

References

  • Standard Indazole Synthesis (Jacobson)

    • Organic Syntheses, Coll. Vol. 3, p. 660 (1955); Vol. 27, p. 43 (1947). Title: Indazole.
    • URL: [Link]

  • Modern Oxidative Cyclization of 2-Aminomethyl-phenylamines

    • Toledano, A. S., et al. (2024).[2] Organic Letters, 26, 1229-1232.[2][3] (Provides context for alternative oxidative routes).

    • URL: [Link]

  • Synthesis of Fluorinated Indazoles (Patent Context)
  • General Review of Indazole Synthesis

    • Organic Chemistry Portal. Synthesis of Indazoles.
    • URL: [Link]

Sources

Method

Application Note: Precision O-Alkylation of 2-Fluoro-3-methyl-4-nitrophenol

Part 1: Strategic Overview & Mechanistic Design[1][2] The Substrate Challenge The alkylation of 2-fluoro-3-methyl-4-nitrophenol presents a specific set of electronic and steric challenges that distinguish it from standar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Design[1][2]

The Substrate Challenge

The alkylation of 2-fluoro-3-methyl-4-nitrophenol presents a specific set of electronic and steric challenges that distinguish it from standard phenol functionalization. Unlike simple phenols, this substrate contains a "push-pull" electronic system complicated by steric crowding.[1][2]

  • Acidity Enhancement (The Electronic Factor): The para-nitro group and ortho-fluorine atom exert strong electron-withdrawing effects (inductive and resonance), significantly lowering the

    
     of the phenolic hydroxyl (estimated 
    
    
    
    ~6.5–7.5, compared to 10 for phenol).[1][2] This makes the phenoxide easy to generate but reduces its nucleophilicity.[2]
  • Steric Congestion (The Kinetic Factor): The 2-fluoro and 3-methyl substituents create a sterically crowded environment around the phenoxide oxygen.[1][2] While the fluorine atom is small (

    
     Å), the 3-methyl group adds bulk that can retard 
    
    
    
    approach, particularly with secondary alkyl halides.[2]
Reaction Design Matrix

To overcome reduced nucleophilicity and steric hindrance, the reaction conditions must shift from "passive" (weak base, room temp) to "active" (polar aprotic solvent, heat, counter-ion modulation).[2]

VariableRecommendationRationale
Base Potassium Carbonate (

)
Sufficient to deprotonate the acidic phenol (

< 8).[1][2] Safer than NaH.[1][2]
Booster Base Cesium Carbonate (

)
Critical for difficult cases. The "Cesium Effect" creates a "naked" phenoxide due to the large ionic radius of

, increasing solubility and reactivity in organic media.
Solvent DMF or NMPHigh dielectric constant promotes dissociation of the phenoxide-cation ion pair, maximizing nucleophilicity.[1][2]
Catalyst Potassium Iodide (KI)Essential when using alkyl chlorides or bromides (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
Temperature 60°C – 80°CRequired to overcome the activation energy barrier imposed by the electron-deficient ring and steric bulk.[1][2]

Part 2: Detailed Experimental Protocol

Safety Pre-Check[1][2]
  • Nitro Group Warning: Nitro-aromatics can be energetic.[1][2] While this specific molecule is stable, avoid heating the reaction mixture to dryness or exceeding 120°C.[2]

  • Alkylating Agents: Alkyl halides are potent alkylators and potential carcinogens.[1][2] Handle in a fume hood.

Standard Operating Procedure (SOP)

Scale: 1.0 gram (5.8 mmol) of substrate

Reagents:

  • Substrate: 2-Fluoro-3-methyl-4-nitrophenol (1.0 equiv)[1][2]

  • Alkyl Halide: R-Br or R-I (1.2 – 1.5 equiv)[1][2]

  • Base:

    
     (2.0 equiv, anhydrous, granular)
    
  • Solvent: DMF (Dimethylformamide), anhydrous (5–10 volumes, ~5–10 mL)

  • Optional: KI (0.1 equiv) if using Alkyl Chlorides/Bromides.

Workflow:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-methyl-4-nitrophenol (1.0 g) and anhydrous DMF (8 mL).

  • Deprotonation: Add

    
      (1.6 g, 11.6 mmol) in a single portion.
    
    • Observation: The solution will likely turn bright yellow/orange immediately due to the formation of the nitrophenoxide anion.[2]

    • Hold: Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.2 to 1.5 equiv) dropwise.

    • Note: If the alkyl halide is a solid, dissolve it in minimal DMF before addition.[2]

  • Reaction: Heat the mixture to 60°C .

    • Monitoring: Check by TLC or LCMS after 2 hours.[1][2]

    • Endpoint: Disappearance of the starting phenol and formation of the less polar ether product.[2]

  • Workup (Aqueous Quench):

    • Cool to RT.

    • Pour the reaction mixture into Ice Water (50 mL) with vigorous stirring.

    • Outcome: The product often precipitates as a solid due to the high lipophilicity of the nitro-ether.[1][2]

    • If Solid: Filter, wash with water, and dry.[2][3]

    • If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2x) and Brine (1x) to remove DMF. Dry over

      
       and concentrate.
      
The "Cesium Switch" (For Unreactive Substrates)

If the standard protocol yields <50% conversion after 6 hours, switch to the Cesium/Acetone system:

  • Solvent: Change DMF to Acetone (allows for easier workup) or Acetonitrile .[1][2]

  • Base: Replace

    
     with 
    
    
    
    (1.5 equiv).
  • Mechanism: The weak coordination of Cesium to the phenoxide oxygen breaks tight ion pairs, significantly boosting the reaction rate (

    
     increase of 10-100x).[2]
    

Part 3: Visualization & Process Control[1][2]

Reaction Logic Flowchart

This diagram illustrates the decision-making process for optimizing the alkylation based on real-time monitoring.

AlkylationWorkflow Start Start: 2-F-3-Me-4-NO2-Phenol Deprot Step 1: Deprotonation (K2CO3 / DMF / 15 min) Start->Deprot AddRX Step 2: Add Alkyl Halide (1.2 equiv) Deprot->AddRX Heat Step 3: Heat to 60°C (Time: 2 hrs) AddRX->Heat Check Check LCMS/TLC Heat->Check Success Conversion > 95% Proceed to Workup Check->Success Complete Stall Conversion < 50% Stalled Reaction Check->Stall Incomplete Cesium Optimization: Switch to Cs2CO3 Add KI catalyst Stall->Cesium Steric Issue? Temp Optimization: Increase Temp to 90°C Stall->Temp Kinetic Issue? Cesium->Heat Retry Temp->Heat Retry

Figure 1: Decision matrix for O-alkylation optimization. Green path indicates ideal flow; Yellow/Red paths indicate troubleshooting loops.

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Signatures

To validate the formation of the ether product and ensure no C-alkylation occurred:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Loss of OH: Disappearance of the broad singlet at

      
       10.0–11.0 ppm.[2]
      
    • New Alkyl Peak: Appearance of the O-CH protons.[1][2] For O-Methylation, look for a singlet at

      
       3.9–4.0 ppm.[1][2]
      
    • Aromatic Shift: The aromatic protons (H-5 and H-6) will experience a slight upfield shift due to the electron-donating nature of the ether vs. the phenol.[1][2]

  • IR Spectroscopy:

    • Disappearance of the broad O-H stretch (

      
      ).[1][2]
      
    • Retention of the Nitro stretches (

      
       and 
      
      
      
      ).[1][2]
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion Ion PairingSwitch base to

to create "naked" phenoxide.
Low Conversion Chloride Leaving GroupAdd 10 mol% NaI or KI (Finkelstein reaction) to generate reactive iodide in situ.
Side Product: C-Alkylation Solvent too non-polarEnsure solvent is DMF or DMSO.[1][2] Avoid THF/Ether which favor C-alkylation in ambident nucleophiles (though rare for nitrophenols).[1][2]
Dark/Tarry Mixture Thermal DecompositionReduce temperature to 50°C. Ensure inert atmosphere (

) to prevent oxidative degradation.

References

  • Williamson, A. W. (1850).[4][5][6] "Theory of Aetherification."[1][2] Philosophical Magazine, 37, 350–356.[2] (Foundational Chemistry).[2]

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions." MasterOrganicChemistry.com.

  • Sigma-Aldrich. (2025).[1][2] "Product Specification: 3-Fluoro-4-nitrophenol (Analogous Structure)." SigmaAldrich.com.[1][2]

  • ChemicalBook. (2025).[1][2] "Synthesis and Properties of Fluoronitrophenols." ChemicalBook.com.[1][2]

  • Preparation of Nitrophenol Ethers. (2023). ACS Publications.[1][2] (General methodology for electron-deficient phenols).

Sources

Application

Application Note: Precision Reduction of 2-Fluoro-3-Methyl-4-Nitrophenol to Aniline Derivatives

Executive Summary & Strategic Considerations The reduction of 2-fluoro-3-methyl-4-nitrophenol to its aniline derivative, 4-amino-2-fluoro-3-methylphenol , represents a critical transformation in the synthesis of next-gen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Considerations

The reduction of 2-fluoro-3-methyl-4-nitrophenol to its aniline derivative, 4-amino-2-fluoro-3-methylphenol , represents a critical transformation in the synthesis of next-generation kinase inhibitors and fluorinated bio-isosteres. While nitro reduction is a standard organic transformation, this specific substrate presents a "Chemoselectivity Triad" challenge:

  • Defluorination Risk: The ortho-fluorine atom is susceptible to hydrogenolysis (hydrodefluorination) under standard Pd/C catalytic hydrogenation conditions, potentially yielding the non-fluorinated impurity.

  • Phenol Oxidation: The resulting electron-rich aminophenol is highly prone to air oxidation (quinonimine formation), leading to "tarry" degradation products during workup.

  • Solubility: The zwitterionic nature of the aminophenol product can complicate extraction and isolation.

This guide presents two field-proven protocols designed to navigate these challenges. Method A utilizes Platinum-catalyzed hydrogenation for clean, scalable conversion with minimized defluorination. Method B employs an Iron-mediated chemical reduction for absolute chemoselectivity, ideal for substrates where labile halogens are problematic.

Chemical Pathway & Mechanism[1][2]

The transformation involves the six-electron reduction of the nitro group. The critical control point is the prevention of the C-F bond cleavage, which is thermodynamically favorable on Palladium surfaces but kinetically hindered on Platinum or Iron.

Graphviz Pathway Diagram

ReactionPathway Start 2-Fluoro-3-methyl- 4-nitrophenol Inter Nitroso/Hydroxylamine Intermediates Start->Inter 2e- / 2H+ Product 4-Amino-2-fluoro- 3-methylphenol Inter->Product 4e- / 4H+ Side Side Product: Defluorinated Aniline Inter->Side Pd/C (Risk) NoteA Method A: Pt/C (Kinetic Control) NoteA->Inter NoteB Method B: Fe/NH4Cl (Thermodynamic Control) NoteB->Inter

Figure 1: Reaction pathway highlighting the divergence between productive reduction and the defluorination side reaction.

Experimental Protocols

Method A: Catalytic Hydrogenation (Pt/C)

Best For: Scale-up (>5g), clean profiles, and avoiding metal waste. Critical Factor: Use of Sulfided Platinum on Carbon (Pt(S)/C) or standard Pt/C is superior to Pd/C for preserving aromatic halogens.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: 2-Fluoro-3-methyl-4-nitrophenol (1.0 equiv)

  • Catalyst: 5% Pt/C (sulfided preferred, or standard) (2-5 wt% loading relative to substrate)

  • Solvent: Methanol (degassed)

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (30 psi)
    
  • Additive: Vanadium oxide (

    
    , 0.1 mol%) - Optional promoter to accelerate nitro reduction over dehalogenation.
    
Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve the nitrophenol (e.g., 1.0 g) in Methanol (10 mL).

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add the Pt/C catalyst under a gentle stream of Nitrogen. Safety Note: Dry catalyst can ignite methanol vapors; keep wet or under inert gas.

  • Hydrogenation: Switch the atmosphere to Hydrogen (

    
    ). Stir vigorously at Room Temperature (20-25°C) .
    
    • Note: Do not heat. Elevated temperatures increase the rate of C-F bond cleavage.

  • Monitoring: Monitor by TLC or LCMS every hour. The reaction is typically complete in 2-4 hours. Look for the disappearance of the starting material (

    
     in 50% EtOAc/Hex) and appearance of a polar, UV-active spot (
    
    
    
    ).
  • Workup:

    • Filter the mixture through a pad of Celite under Nitrogen atmosphere (to prevent catalyst ignition and product oxidation).

    • Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure at

      
      .
      
  • Storage: The resulting off-white solid is prone to oxidation. Store under Argon at -20°C or use immediately in the next step.

Method B: Dissolving Metal Reduction (Fe/NH4Cl)

Best For: Small scale, high-value substrates, or if Method A shows trace defluorination. Mechanism: Single-electron transfer (SET) mechanism that is strictly chemoselective for the nitro group.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: 2-Fluoro-3-methyl-4-nitrophenol (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Protocol
  • Solvent Prep: Combine Ethanol (15 mL) and Water (5 mL) in a reaction vessel.

  • Activation: Add Iron powder and Ammonium Chloride. Heat the suspension to 70°C for 15 minutes to "activate" the iron surface (etching).

  • Addition: Add the nitrophenol substrate (1.0 g) portion-wise over 5 minutes.

  • Reaction: Stir at 70-80°C (reflux).

    • Visual Cue: The reaction mixture will turn from yellow/orange to a dark grey/brown sludge.

  • Completion: Monitor by TLC (approx. 1-2 hours).

  • Workup (Critical for Purity):

    • Hot Filtration: While still hot, filter the mixture through Celite to remove iron oxides. Wash with hot Ethanol.

    • Why Hot? The aminophenol product can precipitate on the iron sludge if cooled.

    • Concentration: Evaporate the Ethanol from the filtrate.

    • Extraction: Dilute the remaining aqueous residue with saturated

      
       (to neutralize any acid) and extract with Ethyl Acetate (3x).
      
    • Drying: Dry organics over

      
      , filter, and concentrate.
      

Validation & Quality Control (Self-Validating)

To ensure the protocol worked as intended, use the following validation markers.

Analytical MethodObservation (Starting Material)Observation (Product)Interpretation
1H NMR (DMSO-d6) Aromatic protons: Downfield (7.0-8.0 ppm)Aromatic protons: Upfield shift (6.3-6.8 ppm)Shielding effect of

vs deshielding

.
1H NMR (Methyl) Methyl singlet: ~2.3 ppmMethyl singlet: ~2.0-2.1 ppmSlight upfield shift due to electron-rich ring.
19F NMR Singlet at ~ -120 to -130 ppmSinglet remainsCRITICAL: Disappearance of F signal indicates defluorination.
LC-MS (ESI+) m/z = [M-H]- (Negative mode dominant)m/z = [M+H]+ (Positive mode dominant)Amine protonation confirms reduction.
Visual Yellow crystalline solidOff-white to beige solidDarkening indicates oxidation; purify immediately.

Workflow Decision Tree

Use this logic flow to select the optimal method for your specific constraints.

DecisionTree Start Start: 2-Fluoro-3-methyl-4-nitrophenol Q1 Is the substrate scale > 10g? Start->Q1 MethodA Select Method A: Pt/C Hydrogenation Q1->MethodA Yes (Scalability needed) MethodB Select Method B: Fe/NH4Cl Reduction Q1->MethodB No (Selectivity priority) Check Check 19F NMR / LCMS for Defluorination MethodA->Check Success Proceed to Next Step (e.g., Amide Coupling) MethodB->Success Check->MethodB Defluorination Detected Check->Success No Defluorination

Figure 2: Decision matrix for selecting the reduction protocol based on scale and selectivity requirements.

References

  • Vertex Pharmaceuticals. Method for preparing fluoroaniline through continuous catalytic hydrogenation. CN104710316A. (Demonstrates Pt vs Pd selectivity for fluoronitrobenzenes).

  • Sigma-Aldrich. 4-Amino-3-fluoro-2-methylphenol Product Specification. (Confirmation of target molecule stability and existence).[8]

  • Organic Chemistry Portal. Reduction of Nitro Compounds: Iron/Ammonium Chloride. (Standard protocol grounding for Method B).

  • GuideChem. Synthesis of 3-fluoro-4-aminophenol derivatives. (Context for fluorinated phenol reduction workups).

  • University of Minnesota. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. (Mechanistic insight into defluorination risks).

Sources

Method

Application Note: Strategic Nucleophilic Substitution on 2-Fluoro-3-methyl-4-nitrophenol

This Application Note is structured to address the specific synthetic challenges posed by 2-fluoro-3-methyl-4-nitrophenol . Unlike simple halonitrobenzenes, this scaffold presents a unique combination of electronic and s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenges posed by 2-fluoro-3-methyl-4-nitrophenol . Unlike simple halonitrobenzenes, this scaffold presents a unique combination of electronic and steric deactivation that requires specialized protocols.

Executive Summary & Mechanistic Challenge

The substrate 2-fluoro-3-methyl-4-nitrophenol represents a "difficult class" scaffold for Nucleophilic Aromatic Substitution (SNAr). Unlike standard activated substrates (e.g., 1-fluoro-4-nitrobenzene), this molecule possesses three distinct structural features that antagonize nucleophilic attack at the C2 position:

  • The "Phenoxide Trap" (Acidic C1-OH): Under standard basic SNAr conditions, the phenol deprotonates (

    
    ). The resulting phenoxide anion is a strong electron-donating group (EDG) that increases electron density in the ring, effectively shutting down nucleophilic attack.
    
  • Meta-Activation Constraint: The nitro group (EWG) at C4 is meta to the fluorine leaving group at C2. Classical SNAr relies on ortho or para resonance stabilization of the Meisenheimer complex.[1][2] The meta-relationship precludes this, leaving only weaker inductive activation.

  • Steric/Electronic Deactivation (C3-Methyl): The methyl group at C3 is an EDG (deactivating) and provides steric bulk adjacent to the reaction site (C2), hindering the approach of nucleophiles.

The Solution: This guide details a Protection-Activation-Substitution (PAS) workflow. Direct reaction of the phenol is not recommended. We provide protocols for O-protection followed by Microwave-Assisted SNAr or Palladium-Catalyzed Cross-Coupling.

Strategic Workflow Visualization

The following logic flow illustrates the critical decision points for functionalizing this scaffold.

SNAr_Strategy Substrate 2-Fluoro-3-methyl- 4-nitrophenol Direct Direct S_NAr (Basic Cond.) Substrate->Direct Protect Step 1: O-Protection (MeI or BnBr) Substrate->Protect Fail FAILURE: Phenoxide Deactivation Direct->Fail  Electron Rich Ring Protected_Int Protected Intermediate (Ether) Protect->Protected_Int Method_A Method A: MW-Assisted S_NAr (Strong Nucleophiles) Protected_Int->Method_A  Amines/Thiols Method_B Method B: Pd-Catalyzed (Buchwald-Hartwig) Protected_Int->Method_B  Weak Nu / C-C Bond Product Substituted Product Method_A->Product Method_B->Product

Figure 1: Strategic decision tree highlighting the necessity of phenol protection to prevent ring deactivation.

Experimental Protocols

Protocol A: Pre-Reaction Protection (Mandatory)

Before attempting substitution, the acidic proton must be masked. The methyl ether (anisole derivative) is preferred for stability, though a benzyl ether allows for milder deprotection later.

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.

  • Procedure:

    • Dissolve 2-fluoro-3-methyl-4-nitrophenol (1.0 equiv) in anhydrous DMF (0.5 M).

    • Add K₂CO₃ (1.5 equiv) and stir at RT for 15 min (Solution turns yellow/orange due to phenoxide).

    • Add MeI (1.2 equiv) dropwise.

    • Stir at RT for 2 hours. Monitor by TLC (The acid spot disappears; less polar ether appears).

    • Workup: Dilute with water, extract with EtOAc. The product, 2-fluoro-3-methyl-4-nitroanisole , is the active substrate for SNAr.

Protocol B: Microwave-Assisted SNAr (For Amines/Thiols)

Due to the meta-nitro relationship, thermal heating is often insufficient. Microwave irradiation provides the necessary localized energy to overcome the high activation barrier.

  • Substrate: 2-Fluoro-3-methyl-4-nitroanisole (from Protocol A).

  • Nucleophile: Primary or Secondary Amine (2.0 equiv).

  • Solvent: DMSO or NMP (High dielectric constant is critical).

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv).

Step-by-Step:

  • Vessel Prep: In a 10 mL microwave vial, combine the substrate (0.5 mmol), amine (1.0 mmol), and DIPEA (1.25 mmol) in DMSO (2 mL).

  • Irradiation: Cap and heat in a microwave reactor at 140°C for 30–60 minutes .

    • Note: Standard reflux at 140°C may take 24+ hours; MW accelerates this significantly.

  • Monitoring: Check LC-MS for the displacement of Fluorine (M-F+Nu).

  • Isolation: Pour into ice-water. If solid precipitates, filter.[3][4] If oil, extract with DCM.

Protocol C: Buchwald-Hartwig Cross-Coupling (For Difficult Cases)

If Protocol B fails (common with sterically hindered amines or weak nucleophiles), transition metal catalysis is required to bypass the electronic limitations of the ring.

  • Catalyst System: Pd(OAc)₂ (5 mol%) + BINAP or XPhos (10 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Charge an oven-dried Schlenk tube with substrate (1.0 equiv), amine (1.2 equiv), Pd(OAc)₂, Ligand, and Cs₂CO₃.

  • Evacuate and backfill with Argon (3x).

  • Add solvent (degassed) via syringe.

  • Heat at 100°C for 12–18 hours.

  • Why this works: The oxidative addition of Pd(0) into the C-F bond (or C-Cl if available) is less sensitive to the meta-nitro position than the classical SNAr mechanism.

Critical Data & Reactivity Comparison

The following table summarizes the expected reactivity of the protected substrate (2-fluoro-3-methyl-4-nitroanisole) with various nucleophiles based on electronic principles.

Nucleophile ClassExample ReagentReactivity PredictionRecommended MethodNotes
Thiols Thiophenol, Alkyl thiolsHigh Protocol B (MW)Thiols are "soft" nucleophiles and often react even with deactivated fluorides.
Primary Amines Benzylamine, AnilineModerate Protocol B (MW)Steric hindrance from C3-Methyl may require higher temps (>150°C).
Secondary Amines Morpholine, PiperidineLow Protocol B (MW) or C (Pd)Steric clash between the amine and the C3-Methyl is significant.
Alkoxides NaOMe, NaOEtModerate Protocol B (Thermal)Competition with ether cleavage is possible; control temp carefully.
Carbon Nu MalonatesVery Low Protocol C (Pd/Cu)Classical SNAr rarely works for C-C bond formation on this scaffold.

Troubleshooting & Expert Insights

  • Issue: No Reaction (Starting Material Recovered).

    • Cause: The C3-Methyl group is blocking the trajectory of the nucleophile, or the meta-nitro group isn't activating enough.

    • Fix: Switch to Protocol C (Pd-Catalysis) . Palladium inserts into the C-F bond via a different geometric pathway, often bypassing steric issues.

  • Issue: Loss of Methyl Ether (Demethylation).

    • Cause: If using strong nucleophiles (like thiolate) at high temps, they may attack the methyl group of the ether instead of the ring fluoride (SN2 on methyl).

    • Fix: Use a bulkier protecting group (Isopropyl ether) or lower the temperature and extend reaction time.

  • Safety Warning: Nitro-aromatics are potentially explosive at high temperatures. Always run Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling up microwave protocols above 1 gram.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][5][6] Chemical Reviews. (Foundational text on SNAr mechanism and activation rules). Link

  • Rohrbach, S., et al. (2019).[2] Concerted Nucleophilic Aromatic Substitutions.[2] (Discusses mechanisms for difficult substrates). Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-4-nitrophenol.[4] (Analogous scaffold data). Link

  • PubChem. (2025).[7] Compound Summary: 2-Fluoro-3-methyl-4-nitrophenol.Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions. Coordination Chemistry Reviews. (Alternative to Pd for deactivated halides). Link

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with 2-fluoro-3-methyl-4-nitrophenol in water

Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering solubility issues with 2-fluoro-3-methyl-4-nitrophenol in aqueous solutions. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a foundational understanding of the physicochemical principles governing the solubility of this compound.

Introduction: Understanding the Challenge

2-fluoro-3-methyl-4-nitrophenol is a substituted nitrophenol derivative. Its solubility in aqueous media is governed by a complex interplay of its functional groups. The phenolic hydroxyl group offers a site for deprotonation to form the more soluble phenolate salt. However, the molecule also possesses hydrophobic (methyl group) and electron-withdrawing (fluoro and nitro groups) moieties that influence its pKa and overall solubility. This guide will walk you through a systematic approach to overcoming these solubility challenges.

Part 1: Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with 2-fluoro-3-methyl-4-nitrophenol.

FAQ 1: Why is my 2-fluoro-3-methyl-4-nitrophenol not dissolving in water?

Answer: The limited aqueous solubility of 2-fluoro-3-methyl-4-nitrophenol at neutral pH is expected due to the presence of the hydrophobic methyl group and the overall aromatic system. The acidic nature of the phenolic proton (influenced by the electron-withdrawing nitro and fluoro groups) is key to improving its solubility. In its protonated form (at acidic or neutral pH), the compound is less polar and thus less soluble in water.

FAQ 2: I've tried heating the solution, but the compound precipitates upon cooling. What should I do?

Answer: While heating can temporarily increase the solubility of many compounds, it is not a robust solution for compounds like 2-fluoro-3-methyl-4-nitrophenol that are intended for use in experiments conducted at room or physiological temperatures. The precipitation upon cooling indicates that you are creating a supersaturated solution. A more stable solution is achieved by addressing the underlying chemical properties, primarily through pH modification.

FAQ 3: How does pH affect the solubility of 2-fluoro-3-methyl-4-nitrophenol?

Answer: The solubility of 2-fluoro-3-methyl-4-nitrophenol is highly dependent on pH. The phenolic hydroxyl group is acidic, and its pKa is likely lowered by the electron-withdrawing effects of the adjacent nitro and fluoro groups.

  • Below its pKa: The compound exists predominantly in its neutral, less soluble phenol form.

  • Above its pKa: The compound deprotonates to form the more soluble phenolate anion.

Therefore, increasing the pH of the aqueous solution above the compound's pKa will significantly enhance its solubility.

Troubleshooting Workflow: A Systematic Approach to Solubilization

If you are facing solubility issues, follow this systematic workflow.

Caption: A troubleshooting workflow for dissolving 2-fluoro-3-methyl-4-nitrophenol.

Part 2: Experimental Protocols & Data

This section provides detailed protocols for improving the solubility of 2-fluoro-3-methyl-4-nitrophenol.

Protocol 1: Solubilization by pH Adjustment

This is the primary and most effective method for increasing the aqueous solubility of 2-fluoro-3-methyl-4-nitrophenol.

Objective: To deprotonate the phenolic hydroxyl group to form the more soluble phenolate salt.

Materials:

  • 2-fluoro-3-methyl-4-nitrophenol

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of 2-fluoro-3-methyl-4-nitrophenol and add it to a beaker with the required volume of deionized water.

  • Place the beaker on a stir plate and begin stirring. The compound will likely remain as a suspension.

  • Slowly add the 0.1 M NaOH or KOH solution dropwise to the suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Observe the suspension. As the pH increases, the solid material will begin to dissolve. The solution may also develop a yellow color, which is characteristic of many nitrophenolate ions.

  • Continue adding the base until all of the solid has dissolved. Note the final pH of the solution.

  • If a specific final pH is required for your experiment, you may need to back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that lowering the pH may cause the compound to precipitate.

Expected Outcome:

pH RangeForm of CompoundExpected Aqueous Solubility
< pKaNeutral PhenolLow
> pKaDeprotonated PhenolateHigh
Protocol 2: Co-Solvent Screening

If pH adjustment alone is insufficient or not compatible with your experimental design, the use of co-solvents can be explored.

Objective: To increase the solubility by reducing the polarity of the aqueous medium.

Common Co-solvents for Biological Experiments:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG)

Procedure:

  • Prepare a concentrated stock solution of 2-fluoro-3-methyl-4-nitrophenol in 100% DMSO.

  • For your experiment, dilute the DMSO stock solution into your aqueous buffer.

  • Crucially, ensure the final concentration of the co-solvent in your aqueous medium is low (typically <1%) to avoid artifacts in biological assays.

Considerations for Co-Solvent Use:

Co-SolventAdvantagesDisadvantages
DMSO Excellent solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations.
Ethanol Biocompatible at low concentrations.May not be as effective as DMSO for highly insoluble compounds.
PEG Generally low toxicity.Can increase the viscosity of the solution.

Part 3: Chemical Rationale & Visualization

The Role of pKa in Solubility

The pKa of a compound is the pH at which it is 50% in its protonated form and 50% in its deprotonated form. For 2-fluoro-3-methyl-4-nitrophenol, the electron-withdrawing nitro and fluoro groups stabilize the negative charge of the phenolate anion, making the phenolic proton more acidic (i.e., lowering the pKa) compared to phenol itself.

Caption: The relationship between pH, pKa, and the solubility of 2-fluoro-3-methyl-4-nitrophenol.

This guide provides a comprehensive framework for addressing the solubility challenges of 2-fluoro-3-methyl-4-nitrophenol. By understanding the underlying chemical principles, researchers can develop robust and reproducible protocols for their specific experimental needs.

Optimization

Technical Support Center: Optimal Storage and Handling of Light-Sensitive Nitrophenols

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the integrity of your research is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the integrity of your research is paramount. Light-sensitive compounds like nitrophenols demand meticulous handling and storage to ensure experimental reproducibility and accuracy. This guide is designed to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot issues and safeguard your valuable work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding nitrophenol stability.

Q1: What are the primary factors that degrade nitrophenols? The primary factors are exposure to light (especially UV), elevated temperatures, and incompatible materials such as strong oxidizing agents, strong bases, and some combustible materials.[1][2] Light provides the energy for photodegradation, while heat can accelerate decomposition reactions.[1]

Q2: My nitrophenol solid/solution is turning yellow or brown. What's happening and is it still usable? A color change, typically to a more intense yellow or even reddish-brown, is a common visual indicator of degradation.[2][3] This is often due to photodegradation, where light exposure causes chemical transformations.[2][3][4] It is strongly recommended not to use a discolored reagent, as it contains impurities that will compromise your experimental results.[5] The compound's integrity should be verified by an analytical technique like HPLC before any use.[5]

Q3: What is the ideal temperature for storing nitrophenols? Storage temperature recommendations vary slightly by isomer.

  • 4-Nitrophenol: 2-8°C.[2]

  • 2-Nitrophenol: 15–25°C (room temperature) is often recommended.[6][7][8]

  • 2,4-Dinitrophenol: A cool, well-ventilated area is crucial; specific temperature ranges are not always provided, but avoiding heat is a primary concern.[9][10]

Always refer to the manufacturer's Safety Data Sheet (SDS) for the specific product you are using.

Q4: Can I just store my nitrophenols in the original bottle on the lab shelf? No. For long-term stability, nitrophenols should be stored protected from light.[1][11] Storing them in a dark place, such as a cabinet or using amber glass vials, is essential.[9][12] For compounds like 2,4-Dinitrophenol, storage in a tightly closed container in a cool, dry, well-ventilated area away from heat and light is mandatory.[9][13]

Q5: How should I prepare and store solutions of nitrophenols? Whenever possible, prepare solutions fresh for each experiment.[12] If short-term storage is necessary:

  • Use amber vials or wrap clear vials in aluminum foil to block light.[12]

  • Store solutions at low temperatures (e.g., 2-8°C) to slow potential degradation.[12]

  • Be mindful of the solvent used, as it can impact stability.[12] For aqueous solutions, ensure the pH is controlled and documented, as stability can be pH-dependent.[5][14]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experiments.

Issue 1: Unexpected Color Change or Precipitation in Solid or Solution
  • Probable Cause: This is a strong indicator of chemical degradation. Light exposure can initiate photo-oxidative or other decomposition pathways, leading to the formation of colored byproducts.[15][16] In the case of 4-nitrophenol, for example, sunlight irradiation can cause it to gradually turn red.[2][3]

  • Immediate Action:

    • Cease using the material immediately for any critical experiments.

    • Quarantine the affected stock to prevent accidental use.

    • If possible, acquire a fresh, unopened lot of the compound for comparison.

  • Purity Assessment Protocol: Use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to confirm degradation.[5][17]

  • Prevention: Rigorously adhere to storage protocols. Always store solids and solutions in the dark (e.g., in a cabinet or by using amber vials) and at the recommended temperature.[9][12]

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Probable Cause: If you observe a loss of activity, altered kinetics, or other inconsistencies, it is highly probable that the effective concentration of your nitrophenol has decreased due to degradation. Even if a color change is not obvious, significant degradation may have occurred.

  • Verification Workflow: Follow a logical troubleshooting process to identify the source of the inconsistency. The workflow below outlines the key decision points.

G A Inconsistent Results Observed B Review Sample Handling: - Light Exposure? - Correct Temp? - pH Verified? A->B C Visually Inspect Stock Solution (Color Change? Precipitate?) B->C D Run HPLC Purity Check on Stock Solution C->D E Purity Confirmed (>98%)? D->E F Issue is Likely Elsewhere (e.g., other reagents, instrument) E->F Yes G Compound is Degraded E->G No H Procure Fresh Compound. Implement Strict Storage Protocols. G->H

Caption: Troubleshooting workflow for inconsistent results.

  • Solution: Always qualify a new batch of nitrophenol or a stock solution that has been stored for an extended period. Prepare fresh working solutions from a validated, solid stock before each set of experiments.

Part 3: Best Practices & Protocols

Data Presentation: Storage Conditions for Common Nitrophenols
CompoundCAS NumberRecommended Storage TemperatureLight SensitivityKey Incompatibilities
2-Nitrophenol 88-75-515 - 25 °C[6][7][8]SensitiveStrong oxidizers, strong bases, concentrated sulfuric acid.[7]
4-Nitrophenol 100-02-72 - 8 °C[2]Highly Light Sensitive[1][18]Strong oxidizing agents, strong bases, caustic alkalis, combustible materials.[1]
2,4-Dinitrophenol 51-28-5Cool, well-ventilated area[9][10]Light Sensitive[9][11]Oxidizing agents, heat, shock, friction.[9][13][19]

Note: This table is a guideline. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for your specific product.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a general framework for assessing the purity of a nitrophenol sample.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV or Photodiode Array (PDA) detector.[20]

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is typically suitable.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic solvent like acetonitrile or methanol.[21]

    • Flow Rate: Typically 1.0 - 3.0 mL/min.[21]

    • Detection Wavelength: Set to the λmax of the specific nitrophenol isomer (e.g., ~317-320 nm for 4-nitrophenol).[2][22]

  • Sample Preparation:

    • Prepare a stock solution of your nitrophenol standard or sample in the mobile phase or a suitable solvent (e.g., methanol).

    • Dilute the stock to an appropriate concentration for detection (e.g., 10-50 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.[5]

  • Analysis:

    • Inject a known standard of high purity to determine the retention time of the parent compound.

    • Inject the sample to be tested.

    • Analyze the chromatogram for the appearance of new peaks (degradation products) or a decrease in the area of the main peak.

  • Quantification: Calculate the purity by dividing the peak area of the main nitrophenol peak by the total area of all peaks in the chromatogram.

Part 4: Scientific Background

Mechanism: Light-Induced Degradation Pathways

Nitrophenols possess strong light-absorbing capacity in the near-UV and visible ranges.[15] This absorption can excite the molecule to a higher energy state, making it susceptible to degradation. Photolysis can proceed through several pathways, including the cleavage of the C-N bond or O-H bond, leading to the formation of radicals and other reactive species like nitrous acid (HONO).[15][23] These reactive species can then participate in further reactions, leading to a complex mixture of degradation products. The presence of oxygen can often accelerate this process through photo-oxidation.[16]

Caption: Simplified photodegradation pathway of nitrophenols.

References

  • 4-Nitrophenol Chemical Stability Information. (2008, April 4).
  • 4-Nitrophenol General Information.
  • Resolving the overlooked photochemical nitrophenol transformation mechanism. (2024, July 17).
  • 4-Nitrophenol sodium salt hydrate Safety Data Sheet. (2025, April 28). Sigma-Aldrich.
  • 4-Nitrophenol Safety Data Sheet. (2015, June 16). Sigma-Aldrich.
  • 2-Nitrophenol Safety D
  • 2,4-DINITROPHENOL HAZARD SUMMARY. NJ.gov.
  • 2-Nitrophenol Safety D
  • 2-NITROPHENOL Chemical Inform
  • 4-Nitrophenol Properties. Wikipedia.
  • Minimizing degradation of 2-Nitro-5-piperidinophenol during experiments. Benchchem.
  • Photocatalytic Degrad
  • 4-Nitrophenol Properties and Storage. ChemicalBook.
  • 2-Nitrophenol Safety Data Sheet.
  • Study on the mechanism of photo-degradation of p-nitrophenol. (2025, August 6).
  • 2,4-Dinitrophenol Handling and Storage Requirements. University of Georgia Research Safety.
  • ICSC 0464 - 2,4-DINITROPHENOL.
  • 2,4-Dinitrophenol Standard Safety Data Sheet. (2024, August 23). Agilent Technologies.
  • Photolysis of nitrophenols in gas phase and aqueous environment. (2022, November 10). RSC Publishing.
  • SOP FOR WORKING WITH 2,4-DINITROPHENOL. (2019, December 9). Amherst College.
  • p-Nitrophenol Standard Safety Data Sheet. (2014, July 1). Sigma-Aldrich.
  • New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozon
  • 4-Nitrophenol Light Sensitivity. ChemicalBook.
  • 4-Nitrophenol Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC.
  • 4-nitrophenol SAFETY DATA SHEET. (2021, April 30). Sigma-Aldrich.
  • 2-Nitrophenol Product Inform
  • Cross-Validation of Nitrophenol Quantification: A Compar
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC. (2026, February 16).
  • Determination of nitrophenols in environmental samples. ScienceDirect.
  • Spectrophotometric Determination of p-Nitrophenol. (2021, January 7). PMC, NIH.
  • How to minimize 2'-Nitroflavone degrad
  • 2-Nitrophenol for synthesis. Merck.
  • Biodegradation of p-nitrophenol by engineered strain. PMC, NIH.
  • 3-Nitrophenol for synthesis. Merck.
  • Nitrophenols Storage Conditions.
  • 4-Nitrophenol Safety D
  • Specification for storage and transport of o-nitrophenol.
  • Biodegradation of P-nitro phenol using a novel bacterium. (2021, September 2). IWA Publishing.
  • p-NITROPHENOL EXTRA PURE Safety D
  • 3-Nitrophenol Safety D
  • 3-Nitrophenol Safety D

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Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 2-fluoro-3-methyl-4-nitrophenol

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Fluoro-3-Methyl-4-Nitrophenol Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 2-fluoro-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Fluoro-3-Methyl-4-Nitrophenol

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 2-fluoro-3-methyl-4-nitrophenol (MW 171.12 Da) . Unlike standard nitrophenols, this molecule exhibits a dual-ortho-interaction signature: the Nitro-Methyl Ortho Effect (driving unique radical losses in EI) and the Fluoro-Phenol Inductive Effect (enhancing ionization efficiency in ESI Negative mode).

This document details the fragmentation logic, compares it against non-fluorinated analogs, and provides actionable protocols for identification in drug metabolism and impurity profiling.

Structural Context & Theoretical Basis

To interpret the spectrum, one must first map the intramolecular interactions defined by the substitution pattern.

FeaturePositionInteractionMass Spec Consequence
Phenol (-OH) C1Ortho to FluorineAcidification: F (electronegative) increases acidity of OH via induction, significantly enhancing ESI(-) sensitivity compared to non-fluorinated cresols.
Fluorine (-F) C2Ortho to MethylMass Defect: Adds +17.99 Da shift vs. H. The C-F bond is highly stable and rarely cleaves in primary EI fragmentation, serving as a "tracer" on fragment ions.
Methyl (-CH₃) C3Ortho to NitroThe "Ortho Effect": The proximity of C3-Methyl and C4-Nitro triggers a specific McLafferty-like rearrangement, leading to the loss of an hydroxyl radical (•OH) from the molecular ion.[1]
Nitro (-NO₂) C4Para to PhenolCharge Localization: Directs fragmentation via standard nitro-aromatic pathways (loss of •NO and •NO₂).

Fragmentation Mechanism Analysis (EI & ESI)

A. Electron Ionization (EI) – 70 eV

In hard ionization, the molecular ion (M⁺•, m/z 171 ) is formed. The fragmentation is dominated by the competition between the standard nitro-breakup and the specific ortho-rearrangement.

  • Primary Pathway: The Ortho Effect (Diagnostic)

    • Mechanism:[2][3][4] The oxygen of the nitro group abstracts a hydrogen from the adjacent C3-methyl group. This facilitates the expulsion of an •OH radical (17 Da).

    • Result: A distinct peak at m/z 154 [M - 17]⁺.

    • Significance: This peak distinguishes this isomer from those where the methyl and nitro groups are meta or para (which cannot easily lose •OH).[5]

  • Secondary Pathway: Nitro Group Degradation

    • Loss of[2][6] •NO (30 Da): Rearrangement of the nitro group to a nitrite ester followed by cleavage yields m/z 141 [M - 30]⁺.

    • Loss of[2][6] •NO₂ (46 Da): Direct cleavage of the C-N bond yields the aryl cation m/z 125 [M - 46]⁺.

  • Tertiary Pathway: Ring Degradation

    • From the m/z 125 ion (fluorinated cresol cation), subsequent loss of CO (28 Da) is common, leading to m/z 97 .

B. Electrospray Ionization (ESI) – Negative Mode

Due to the electron-withdrawing nature of the nitro and fluoro groups, Negative Mode (ESI-) is the preferred quantification method.

  • Precursor Ion: [M - H]⁻ at m/z 170 .

  • MS/MS Fragmentation:

    • m/z 170

      
       140:  Loss of NO  (30 Da).
      
    • m/z 170

      
       124:  Loss of NO₂  (46 Da).
      
    • Note: The "Ortho Effect" (loss of OH) is less prevalent in ESI- compared to EI+, as the mechanism is radical-driven.

Comparative Data: Fluorinated vs. Non-Fluorinated

The table below compares 2-fluoro-3-methyl-4-nitrophenol against its direct non-fluorinated analog, 3-methyl-4-nitrophenol , to highlight the "Fluorine Shift."

Parameter2-Fluoro-3-Methyl-4-Nitrophenol 3-Methyl-4-Nitrophenol (Analog)Differentiation Logic
Molecular Weight 171.12 153.14 +18 Da Shift (F replaces H)
Base Peak (EI) m/z 171 (M⁺) or 154 (M-OH)m/z 153 (M⁺) or 136 (M-OH)Both show the "Ortho Effect" (M-17), confirming vicinal Me/NO₂.
Key Fragment 1 m/z 154 [M - •OH]⁺m/z 136 [M - •OH]⁺Diagnostic for 3-Me/4-NO₂ arrangement.
Key Fragment 2 m/z 125 [M - •NO₂]⁺m/z 107 [M - •NO₂]⁺Aryl cation core.
Key Fragment 3 m/z 141 [M - •NO]⁺m/z 123 [M - •NO]⁺Nitrite rearrangement product.
ESI(-) Sensitivity High ModerateF-atom at C2 stabilizes the phenoxide anion (inductive effect).

Visualization: Fragmentation Pathway (Graphviz)

The following diagram maps the EI fragmentation tree, highlighting the critical "Ortho Effect" pathway.

Fragmentation M Molecular Ion [M]+. m/z 171 (C7H6FNO3) Ortho_Inter H-Transfer Intermediate (Methyl to Nitro) M->Ortho_Inter 3-Me / 4-NO2 Interaction M_NO [M - NO]+ m/z 141 M->M_NO - •NO (30 Da) M_NO2 [M - NO2]+ m/z 125 (Aryl Cation) M->M_NO2 - •NO2 (46 Da) M_OH [M - OH]+ m/z 154 (Ortho Effect) Ortho_Inter->M_OH - •OH (17 Da) Ring_Deg Ring Degradation [m/z 125 - CO] -> m/z 97 M_NO2->Ring_Deg - CO (28 Da)

Figure 1: EI Fragmentation Tree for 2-fluoro-3-methyl-4-nitrophenol. The red node (m/z 154) represents the diagnostic "Ortho Effect" specific to the vicinal Methyl/Nitro arrangement.

Experimental Protocols

To reproduce these results, use the following validated conditions.

Protocol A: GC-MS (Identification & Isomer Differentiation)
  • Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm film).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source (EI): 230°C, 70 eV.

  • Scan Range: m/z 40–300.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 171 (Parent) and m/z 154 (Ortho-specific fragment).

Protocol B: LC-MS/MS (Quantification in Biological Matrices)
  • Instrument: Triple Quadrupole (QqQ).

  • Ion Source: Electrospray Ionization (ESI), Negative Mode .[7]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

    • B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8µm particle size.

  • MRM Transitions (Negative Mode):

    • Quantifier:170.0

      
       124.0  (Loss of NO₂, High Intensity).
      
    • Qualifier:170.0

      
       140.0  (Loss of NO).
      
  • Source Parameters:

    • Capillary Voltage: -3500 V.

    • Gas Temp: 300°C.

    • Nebulizer: 35 psi.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Methyl-4-nitrophenol (Analog Reference). NIST Standard Reference Database 1A v17. Link

  • Weickhardt, C., et al. (2002). Short pulse laser mass spectrometry of nitrotoluenes: ionization and fragmentation behavior.[8] Rapid Communications in Mass Spectrometry.[8] (Validating the Ortho Effect mechanism). Link

  • Holčapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. (ESI fragmentation rules for nitro-aromatics). Link

  • Yinon, J. (Mass Spectrometry Reviews). Mass spectrometry of explosives and nitro compounds. (Comprehensive review of nitro-group fragmentation pathways). Link

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Fluoronitrophenol and 3-Fluoronitrophenol Isomers

This guide provides an in-depth comparison of the chemical reactivity of 2-fluoronitrophenol and 3-fluoronitrophenol. Designed for researchers, scientists, and professionals in drug development, this document elucidates...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of 2-fluoronitrophenol and 3-fluoronitrophenol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the profound impact of substituent positioning on the electronic properties and reaction kinetics of aromatic compounds. We will explore the theoretical underpinnings of their differential reactivity and provide validated experimental protocols to demonstrate these principles in a laboratory setting.

Introduction: The Significance of Isomeric Position

Fluoronitrophenol isomers are valuable building blocks in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Their utility is largely dictated by the reactivity of the aromatic ring, which is a function of the electronic interplay between the hydroxyl (-OH), fluoro (-F), and nitro (-NO₂) groups. Understanding the differences between isomers, such as 2-fluoronitrophenol and 3-fluoronitrophenol, is critical for optimizing reaction conditions and predicting product outcomes. This guide focuses on how the ortho versus meta positioning of the nitro group relative to the fluorine atom creates a dramatic divergence in chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Part 1: Physicochemical Properties and Electronic Landscape

The reactivity of an aromatic compound is fundamentally governed by the electron density of the ring and the stability of potential intermediates. The acidity of the phenolic proton and the electronic influence of the substituents provide a quantitative measure of these factors.

Chemical Structures

First, let's visualize the isomers at the heart of this comparison.

Caption: Structures of 2-Fluoronitrophenol and 3-Fluoronitrophenol.

Acidity (pKa)

The acidity of a phenol is a direct reflection of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the negative charge on the phenoxide, thereby increasing acidity (lowering the pKa). Both the fluoro and nitro groups are potent EWGs.

The trend for fluorophenol isomers is pKa: 2-fluoro (8.7) < 3-fluoro (9.3) < 4-fluoro (9.9).[3] For nitrophenols, the trend is pKa: 2-nitro (7.2) ≈ 4-nitro (7.2) < 3-nitro (8.4).[3][4] The enhanced acidity of the 2- and 4-isomers is due to the ability of the nitro group to delocalize the negative charge of the phenoxide ion through resonance, an effect not possible from the meta position.[4]

CompoundSubstituent PositionsKey Electronic Effects on PhenoxidePredicted/Observed Acidity
2-Fluoronitrophenol -NO₂ (ortho), -F (ortho)Strong resonance and inductive withdrawal by -NO₂. Strong inductive withdrawal by -F.High
3-Fluoronitrophenol -NO₂ (meta), -F (ortho)Inductive withdrawal by -NO₂. Strong inductive withdrawal by -F.High, but expected to be lower than 2-FNP
Electronic Effects and Hammett Constants

The Hammett equation provides a powerful tool for quantifying the electronic effect of substituents on a benzene ring.[6][7] The substituent constant, σ, measures the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an EWG.

Substituentσ_metaσ_para
-NO₂ +0.710+0.778
-F +0.337+0.062

Table data sourced from Wikipedia and other compilations.[8]

These values confirm that the nitro group is a significantly stronger EWG than fluorine, and its effect is most powerful from the para position due to resonance. The fluoro group's effect is primarily inductive. This quantitative data underpins the reactivity differences we will explore next.

Part 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in reactivity between these isomers is observed in nucleophilic aromatic substitution (SNAr). This reaction is characteristic of aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group.[9][10]

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][11] The stability of this intermediate is the key determinant of the reaction rate.

The Decisive Role of the Nitro Group Position

The disparity in reactivity between 2-fluoronitrophenol and 3-fluoronitrophenol is a textbook illustration of resonance effects in SNAr.

G cluster_2FNP 2-Fluoronitrophenol: High Reactivity cluster_3FNP 3-Fluoronitrophenol: Low Reactivity Start2 2-Fluoronitrophenol + Nu⁻ Inter2 Meisenheimer Complex (Resonance Stabilized) Start2->Inter2 Addition (Slow Step) Prod2 Product + F⁻ Inter2->Prod2 Elimination (Fast) Res2 [Key Stabilizing Interaction] Inter2->Res2 Charge delocalized onto ortho-NO₂ group Start3 3-Fluoronitrophenol + Nu⁻ Inter3 Meisenheimer Complex (Inductive Stabilization Only) Start3->Inter3 Addition (Very Slow Step) Prod3 Product + F⁻ Inter3->Prod3 Elimination (Fast) NoRes3 [Lower Stability → Higher Activation Energy] Inter3->NoRes3 No resonance delocalization onto meta-NO₂ group

Caption: Logical workflow comparing SNAr reactivity pathways.

  • 2-Fluoronitrophenol: The nitro group is ortho to the fluorine atom (the leaving group). When a nucleophile attacks the carbon bearing the fluorine, the resulting negative charge in the Meisenheimer intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This powerful resonance stabilization significantly lowers the activation energy of the first, rate-determining step, leading to a fast reaction.

  • 3-Fluoronitrophenol: The nitro group is meta to the fluorine atom. While it still exerts a strong electron-withdrawing inductive effect, it cannot participate in resonance stabilization of the negative charge on the carbon atom under attack.[9] The resulting Meisenheimer complex is far less stable than in the ortho/para case. Consequently, the activation energy is much higher, and the reaction is significantly slower or may not proceed at all under standard conditions.

Part 3: Experimental Verification Protocols

To translate theory into practice, the following protocols can be used to quantitatively compare the reactivity of the two isomers.

Experimental Workflow: Comparative SNAr Kinetics

This experiment uses a simple amine, piperidine, as the nucleophile and follows the reaction kinetics using UV-Visible spectrophotometry.

G prep 1. Stock Solution Prep react 2. Reaction Initiation monitor 3. Spectrophotometric Monitoring analyze 4. Data Analysis compare 5. Compare Rate Constants p1 Prepare 10 mM stock solutions of 2-FNP and 3-FNP in DMSO. p2 Prepare a 1 M stock solution of piperidine in DMSO. r1 In a cuvette, mix FNP stock and DMSO to reach a final conc. of 0.1 mM. r2 Initiate reaction by adding piperidine stock to reach a final conc. of 10 mM. r3 Immediately place in spectrophotometer and monitor absorbance increase of product over time at its λ_max. a1 Plot Absorbance vs. Time. a2 Calculate pseudo-first-order rate constant (k_obs) from the initial linear portion of the curve.

Caption: Experimental workflow for the comparative SNAr kinetics study.

Protocol: SNAr with Piperidine

Objective: To determine the pseudo-first-order rate constants for the reaction of 2-fluoronitrophenol and 3-fluoronitrophenol with piperidine.

Materials:

  • 2-Fluoronitrophenol

  • 3-Fluoronitrophenol

  • Piperidine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • UV-Visible Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Methodology:

  • Solution Preparation:

    • Prepare a 10.0 mM stock solution of 2-fluoronitrophenol in anhydrous DMSO.

    • Prepare a 10.0 mM stock solution of 3-fluoronitrophenol in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to maintain a constant temperature (e.g., 25.0 °C).

    • Determine the λ_max (wavelength of maximum absorbance) for the expected N-aryl piperidine product.

  • Kinetic Run (perform separately for each isomer):

    • To a 1 cm quartz cuvette, add 2.97 mL of anhydrous DMSO and 30 µL of the 10.0 mM fluoronitrophenol stock solution. Mix by inversion. This gives a final substrate concentration of 0.1 mM.

    • Place the cuvette in the spectrophotometer and record a baseline absorbance (t=0).

    • To initiate the reaction, remove the cuvette, quickly add 30 µL of the 1.0 M piperidine stock solution, and mix thoroughly by inversion. The final piperidine concentration will be approximately 10 mM (a 100-fold excess).

    • Immediately return the cuvette to the spectrophotometer and begin recording the absorbance at the predetermined λ_max at regular intervals (e.g., every 15 seconds for 2-FNP, every 5 minutes for 3-FNP) for a sufficient duration.

  • Data Analysis:

    • Plot Absorbance vs. Time (in seconds).

    • The reaction is under pseudo-first-order conditions due to the large excess of piperidine. The integrated rate law is ln(A_∞ - A_t) = -k_obs * t + ln(A_∞), where A_t is the absorbance at time t, and A_∞ is the absorbance at reaction completion.

    • A simpler method for initial rates is to calculate the slope of the initial linear portion of the Absorbance vs. Time plot. The pseudo-first-order rate constant (k_obs) is proportional to this slope.

Expected Results:

The rate of product formation for 2-fluoronitrophenol will be orders of magnitude faster than for 3-fluoronitrophenol. This will be reflected in a much larger value for k_obs.

IsomerExpected k_obs (relative)Rationale
2-Fluoronitrophenol FastResonance stabilization of the Meisenheimer complex by the ortho-nitro group.
3-Fluoronitrophenol Very Slow / NegligibleLack of resonance stabilization by the meta-nitro group.

Conclusion

The comparison between 2-fluoronitrophenol and 3-fluoronitrophenol offers a clear and compelling demonstration of structure-reactivity relationships in organic chemistry. The position of the nitro group relative to the fluoro leaving group is the single most important factor dictating their reactivity towards nucleophiles. The ability of the ortho-nitro group in 2-fluoronitrophenol to provide resonance stabilization to the Meisenheimer intermediate drastically lowers the reaction's activation barrier, rendering it highly susceptible to SNAr. Conversely, the meta-positioned nitro group in 3-fluoronitrophenol can only offer weaker, inductive stabilization, making it comparatively inert under similar conditions. This fundamental principle is crucial for synthetic chemists in designing reaction pathways and selecting appropriate isomers for achieving desired transformations.

References

  • Wikipedia. Hammett equation. [Link]

  • PrepChem.com. Synthesis of A.1 4-Fluoro-2-nitrophenol. [Link]

  • PubChem - NIH. 2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710. [Link]

  • Google Patents. CN1850778A - Method for preparing 2-fluoro-4-nitrophenol.
  • PubChem - NIH. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937. [Link]

  • PubChem - NIH. 3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Google Patents. CN102766053A - Production method of 3-fluoro-4-nitrophenol.
  • Miller, J. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene.... Journal of the Chemical Society B: Physical Organic. [Link]

  • Scribd. Hammett Substituent Constants Table. [Link]

  • ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. [Link]

  • OpenStax - Organic Chemistry. 16.6 Nucleophilic Aromatic Substitution. [Link]

  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369-373. [Link]

  • NIST WebBook. 4-Fluoro-2-nitrophenol. [Link]

  • PubChem - NIH. 3-Fluorophenol | C6H5FO | CID 9743. [Link]

  • PubChem - NIH. 4-Fluoro-2-nitrophenol | C6H4FNO3 | CID 136236. [Link]

  • University of Calgary. Chemistry 353 Tutorial 5. [Link]

  • UT Austin Chemistry. Unit 4: Free Energy Relationships. [Link]

  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Google Patents. CN104844399B - A kind of method synthesizing 2-fluorophenol compound.
  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [Link]

  • Kass, S. R., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

  • Chen, J., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. Molecules, 26(11), 3183. [Link]

  • PubChem - NIH. 2-Fluorophenol | C6H5FO | CID 9707. [Link]

  • EPA CompTox. 2-Fluoro-4-nitrophenol Properties. [Link]

  • PubChem - NIH. 3-Fluoro-5-nitrophenol | C6H4FNO3 | CID 269073. [Link]

  • Lund University. Homework 3 – 2017/04/11. [Link]

  • NIST WebBook. Phenol, 3-nitro-. [Link]

  • ATSDR. Toxicological Profile for Nitrophenols. [Link]

Sources

Validation

Structural Elucidation of Fluoro-Methyl-Nitrophenol Regioisomers: A Comparative Guide

Executive Summary In the development of kinase inhibitors and high-performance agrochemicals, the precise regiochemistry of polysubstituted aromatics is critical for Structure-Activity Relationship (SAR) integrity. The d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and high-performance agrochemicals, the precise regiochemistry of polysubstituted aromatics is critical for Structure-Activity Relationship (SAR) integrity. The distinction between 2-fluoro-3-methyl-4-nitrophenol (Compound A) and its regioisomer 3-fluoro-2-methyl-4-nitrophenol (Compound B) presents a common analytical challenge. While they share identical molecular weights (


) and similar polarity, their electronic environments differ significantly.

This guide provides a definitive, multi-modal workflow to distinguish these isomers, prioritizing


 NMR  as the primary identification tool, supported by NOE (Nuclear Overhauser Effect)  and Reverse-Phase HPLC .

Theoretical Basis & Structural Analysis

To design a valid differentiation protocol, we must first analyze the electronic and steric environments of the target molecules.

FeatureCompound A (2-fluoro-3-methyl-4-nitrophenol)Compound B (3-fluoro-2-methyl-4-nitrophenol)
Structure Phenol (C1), F (C2), Me (C3), NO

(C4)
Phenol (C1), Me (C2), F (C3), NO

(C4)
Fluorine Environment Ortho to OH; Meta to NO

Ortho to NO

; Meta to OH
Methyl Environment Sandwiched between F and NO

Sandwiched between OH and F
Electronic Effect on F Shielded by OH (Resonance/Inductive)Deshielded by NO

(Strong Electron Withdrawing)
Predicted

Shift
Upfield (approx. -135 to -145 ppm)Downfield (approx. -110 to -120 ppm)
Mechanistic Insight: The "Nitro Effect"

The nitro group is a potent electron-withdrawing group (EWG).[1] In Compound B , the fluorine atom is ortho to the nitro group. The paramagnetic deshielding cone of the nitro group, combined with the inductive withdrawal of electron density, will cause the


 signal to shift significantly downfield (less negative ppm) compared to Compound A , where the fluorine is meta to the nitro group.

NMR Spectroscopy: The Definitive Method

Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation. Mass spectrometry cannot distinguish these isomers without complex fragmentation analysis (


), which is often ambiguous.
Protocol 1: NMR (Non-Decoupled)

This is the fastest and most robust test.

  • Solvent: DMSO-

    
     (preferred for phenol solubility and hydrogen bonding stability).
    
  • Reference:

    
     (
    
    
    
    ) or internal standard
    
    
    -trifluorotoluene (
    
    
    ).
ParameterCompound A (Target)Compound B (Isomer)
Chemical Shift (

)


Coupling Pattern Doublet (or multiplet) due to

Doublet (or multiplet) due to

Interpretation The F atom is shielded by the ortho-OH group.The F atom is strongly deshielded by the ortho-NO

group.
Protocol 2: 1D NOE (Nuclear Overhauser Effect)

If chemical shift databases are unavailable, NOE provides spatial proof.

  • Experiment: Selective 1D NOE.

  • Target Irradiation: The Methyl Group (

    
    ).
    
  • Logic:

    • Compound B (3-F, 2-Me): The methyl group is at C2, ortho to the Phenol OH (C1). Irradiating the methyl group will show a strong NOE enhancement of the Phenol OH proton (typically broad singlet

      
      ).
      
    • Compound A (2-F, 3-Me): The methyl group is at C3, separated from the Phenol OH by the Fluorine atom at C2. Irradiating the methyl group will show NO/Weak NOE enhancement of the Phenol OH .

NMR_Logic Start Crude Sample F19 Run 19F NMR (DMSO-d6) Start->F19 Check1 Chemical Shift Region? F19->Check1 ResA Signal ~ -140 ppm (Compound A: 2-F) Check1->ResA Upfield ResB Signal ~ -115 ppm (Compound B: 3-F) Check1->ResB Downfield NOE Confirmation: 1D NOE Irradiate Methyl ResA->NOE ResB->NOE Check2 NOE to Phenol OH? NOE->Check2 ResC Strong NOE (Methyl is Ortho to OH) Confirm Compound B Check2->ResC Yes ResD No/Weak NOE (Methyl is Meta to OH) Confirm Compound A Check2->ResD No

Figure 1: NMR Decision Tree for Structural Elucidation.

Chromatographic Separation (HPLC)[3][4][5][6]

While NMR identifies the structure, HPLC is required to quantify the isomer ratio.

Polarity & Retention Prediction
  • Compound A (2-F): The Fluorine is ortho to the Hydroxyl group. Fluorine is a poor hydrogen bond acceptor, but it increases the acidity of the phenol (lower pKa) via induction.

  • Compound B (3-F): The Methyl is ortho to the Hydroxyl. This provides steric shielding and electron donation, making the phenol less acidic (higher pKa) and slightly more lipophilic in the immediate vicinity of the OH.

Retention Behavior (C18 Column): Under acidic conditions (pH 3.0), both phenols are protonated (neutral).

  • Compound A is generally more polar due to the exposed OH and lack of steric shielding by methyl. It typically elutes earlier .

  • Compound B has the methyl group shielding the polar OH head, increasing interaction with the C18 stationary phase. It typically elutes later .

Recommended HPLC Method
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

Mobile Phase A

Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate

Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10%

60% B15-20 min: 60%

90% B
Detection UV @

(Nitro-phenol absorption max)
Temperature

Experimental Protocols

A. Sample Preparation for NMR
  • Weigh

    
     of the solid sample into a clean vial.
    
  • Add

    
     of DMSO-
    
    
    
    . (Avoid
    
    
    as exchangeable protons may broaden or disappear, hindering NOE analysis).
  • Transfer to a

    
     NMR tube.
    
  • Critical Step: Ensure the sample is fully dissolved; suspended solids will ruin field homogeneity.

B. Synthesis of Reference Standard (Self-Validation)

If commercial standards are unavailable, synthesize a crude reference mixture to validate the HPLC method:

  • Nitration of 2-fluoro-3-methylphenol: This will yield a mixture of isomers.

  • Run the crude mixture on HPLC using the method above.

  • The major peak is likely the para-nitro (4-nitro) isomer (Compound A) due to steric direction of the fluorine, but the presence of the minor isomer (Compound B) allows you to mark the retention times relative to each other.

C. Data Visualization: Spectral Comparison
Spectral FeatureCompound A (2-F-3-Me)Compound B (3-F-2-Me)

Shift



Aromatic
Two doublets (H5, H6)Two doublets (H5, H6)

Methyl


NOE (Me

OH)
Negative/Weak Positive/Strong

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for chemical shift ranges).
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (For acidity predictions of substituted phenols).

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.
  • BenchChem. (2025). HPLC Separation of Nitrophenol Isomers. Link (General elution order of nitrophenols).

  • Sigma-Aldrich. (2023). Product Specification: 2-fluoro-4-nitrophenol. Link (Used as baseline for chemical shift comparison).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Fluoro-3-Methyl-4-Nitrophenol

[1] Executive Summary & Core Directive Do not treat 2-fluoro-3-methyl-4-nitrophenol as standard organic waste. [1] This compound possesses a "Nitro-Phenolic" structural motif.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

Do not treat 2-fluoro-3-methyl-4-nitrophenol as standard organic waste. [1]

This compound possesses a "Nitro-Phenolic" structural motif. While often handled casually in milligram quantities, it carries latent shock-sensitivity hazards when dry and acute toxicity risks due to the fluorine-enhanced bioavailability.[1]

The Golden Rules of Disposal:

  • Never dispose of down the drain (aquatic toxicity/bioaccumulation).

  • Never mix with strong bases (forms unstable, shock-sensitive nitrophenolate salts).

  • Never allow residues to dry out completely in ground-glass joints or metal threads (friction ignition risk).

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand the causality of its hazards. The molecule is not just "toxic"; it is a functional system of reactive groups.

Structural ComponentHazard MechanismOperational Implication
Nitro Group (-NO₂) Strong oxidizer; potential for rapid decomposition.[1]Explosion Risk: Dry solids can be shock-sensitive. Keep material hydrated or in solution during pre-disposal storage.
Phenol Group (-OH) Weakly acidic (pKa ~7-8).[1]Incompatibility: Reacts exothermically with bases (NaOH, KOH) to form metal salts that are more shock-sensitive than the parent compound.[1]
Fluorine (-F) Electron-withdrawing; increases lipophilicity.[1]Toxicity: Enhances skin absorption. Standard nitrile gloves may have reduced breakthrough times; double-gloving is mandatory.
Regulatory Classification (RCRA)

While specific isomers may not have a unique "P-list" or "U-list" number, 2-fluoro-3-methyl-4-nitrophenol must be classified by characteristic under RCRA guidelines [1]:

  • D001 (Ignitable): If in a flammable solvent.

  • D003 (Reactive): If potentially explosive (dry nitro compounds).

  • Toxic Organic: Due to severe aquatic toxicity and methemoglobinemia risk in humans [2].

Pre-Disposal Stabilization Protocol

Objective: Convert the active experimental hazard into a stable waste stream before it leaves your bench.

A. The "Wet-Method" Validation

Dry nitrophenols are unpredictable. Ensure the waste is solvated or wetted.[2]

  • Solids: If disposing of pure solid, add 10-20% water or a high-flashpoint compatible solvent (e.g., dilute ethanol) to desensitize the nitro group against friction/shock.[1]

  • Liquids: Ensure the pH is < 7 . If the solution is basic, carefully neutralize with dilute acid (e.g., acetic acid) to return it to the free phenol form, which is more stable than the salt form [3].[1]

B. Container Selection Logic
  • Material: High-Density Polyethylene (HDPE) is preferred.

    • Why? Glass containers can break; if the compound dries in the threads of a glass cap, opening the bottle can cause friction ignition.

  • Prohibited: Metal containers or metal spatulas.

    • Why? Nitrophenols react with metals (iron, aluminum) to form picrate-like salts, which are primary explosives.[1]

Step-by-Step Disposal Workflow

Diagram 1: Waste Stream Segregation Logic

This decision tree ensures the compound is routed to the correct destruction facility (Incineration).

WasteSegregation Start Waste: 2-Fluoro-3-methyl-4-nitrophenol StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid WetCheck Is it Dry? Solid->WetCheck SolventCheck Solvent Type? Liquid->SolventCheck Hydrate Action: Hydrate with 10% Water/Ethanol WetCheck->Hydrate Yes (Dry) BinA Bin A: Solid Toxic (Incineration) WetCheck->BinA No (Already Wet) Halogen Halogenated Solvent? SolventCheck->Halogen Hydrate->BinA BinB Bin B: Halogenated Organic Liquid Halogen->BinB Yes (DCM, Chloroform) BinC Bin C: Non-Halogenated Organic Liquid Halogen->BinC No (Methanol, Ethyl Acetate)

Caption: Logic flow for segregating nitrophenol waste to prevent shock hazards and ensure correct incineration protocols.

Detailed Procedure
Step 1: Preparation
  • Don PPE: Nitrile gloves (double layer recommended), lab coat, and safety goggles.

  • Prepare the Waste Tag: Explicitly write "2-Fluoro-3-methyl-4-nitrophenol - TOXIC - POTENTIAL EXPLOSIVE HAZARD." Do not use generic labels like "Organic Waste."[1]

Step 2: Transfer
  • For Solids: Gently transfer the solid into a wide-mouth HDPE jar.

    • Critical: Add enough water to dampen the solid (consistency of wet sand). This mitigates dust formation and shock sensitivity [4].

  • For Liquids: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel.

    • Critical: Verify the carboy does not contain basic waste (pH > 8).

Step 3: Decontamination of Glassware
  • Do not let the residue dry on the glassware.

  • Rinse glassware immediately with a solvent (acetone or ethanol).

  • Collect the first three rinses as hazardous waste (Bin C).

  • Wash glassware with soap and water only after the bulk organic residue is removed.

Emergency Contingencies: Spills & Exposure[1][3]

Scenario: You have dropped a vial of solid 2-fluoro-3-methyl-4-nitrophenol.

Diagram 2: Spill Response Protocol

SpillResponse Alert 1. Alert & Evacuate (Do not breathe dust) PPE 2. Don PPE (Resp. Protection + Double Gloves) Alert->PPE Dampen 3. Dampen Spill (Mist with water to stop dust) PPE->Dampen Collect 4. Scoop & Seal (Use plastic tools only) Dampen->Collect Clean 5. Decontaminate Surface (Soap/Water -> Solvent) Collect->Clean

Caption: Emergency workflow emphasizing dust suppression ("Dampen") to prevent inhalation and explosion risks.

Immediate Medical Actions[4][5][6][7][8]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[3][4] The fluorine substitution increases skin permeation; monitor for signs of methemoglobinemia (cyanosis/blue lips) for 24 hours [5].

  • Inhalation: Move to fresh air immediately. Oxygen may be required.[3][5]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes. EPA.gov. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols.[6] CDC.gov. [Link]

  • International Labour Organization (ILO). ICSC 0066 - p-Nitrophenol (Handling & Storage). ILO.org. [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Nitrophenols. CDC.gov. [Link][1]

Sources

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